4-Bromo-1-methoxyisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMVHRXGXCDQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647224 | |
| Record name | 4-Bromo-1-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746668-73-5 | |
| Record name | 4-Bromo-1-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-methoxyisoquinoline (CAS 746668-73-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-methoxyisoquinoline, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a key synthetic route, and explores its potential applications in the development of bioactive compounds, particularly as a scaffold for kinase inhibitors. While specific experimental data for this compound is limited in public literature, this guide consolidates available information and draws parallels from structurally related molecules to provide a valuable resource for researchers.
Chemical and Physical Properties
This compound is a halogenated isoquinoline derivative. The presence of the bromine atom at the 4-position and a methoxy group at the 1-position imparts unique reactivity, making it a versatile intermediate for further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 746668-73-5 | [2] |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 53-55 °C (from ethanol) | [4] |
| Boiling Point | 315.6 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.516 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water. | [1] |
| Storage Temperature | 2-8°C | [3] |
Synthesis
A feasible synthetic route to this compound involves the nucleophilic substitution of a chloro group with a methoxy group.
Synthesis from 4-Bromo-1-chloroisoquinoline
A common method for the preparation of this compound is the reaction of 4-bromo-1-chloroisoquinoline with sodium methoxide in methanol. This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1-chloroisoquinoline in anhydrous methanol.
-
Reagent Addition: To this solution, add a solution of sodium methoxide in methanol. The amount of sodium methoxide should be in stoichiometric excess.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and maintain this temperature with stirring.[4] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Spectroscopic Data (Reference)
No specific, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 746668-73-5) has been identified. However, the data for the closely related compound, 4-Bromoisoquinoline (CAS 1532-97-4) , can serve as a useful reference for structural elucidation.
Table 2: Spectroscopic Data for 4-Bromoisoquinoline (CAS 1532-97-4)
| Spectroscopy Type | Key Features | Source |
| ¹H NMR | Spectra available for reference. | [5] |
| ¹³C NMR | Spectra available for reference. | [6] |
| FTIR | Spectra available for reference. | [5] |
| Mass Spectrometry | Mass spectra (electron ionization) are available. | [7] |
Researchers synthesizing this compound would expect to see characteristic signals for the methoxy group (a singlet around 3.8-4.0 ppm in ¹H NMR and a signal around 55-60 ppm in ¹³C NMR) in addition to the signals corresponding to the bromo-isoquinoline core.
Reactivity and Potential Applications
The bromine atom at the 4-position of the isoquinoline ring is a key functional group that allows for a variety of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This makes this compound a valuable intermediate for creating libraries of substituted isoquinolines for drug discovery programs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce a wide range of substituents at the 4-position.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of various primary or secondary amines at the 4-position of the isoquinoline core, leading to a diverse set of amino-isoquinoline derivatives.
Caption: General workflow for Buchwald-Hartwig amination.
Biological Activity and Drug Development Potential
The isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs.[3] Derivatives of isoquinoline have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]
Kinase Inhibition
A significant area of interest for isoquinoline derivatives is in the development of protein kinase inhibitors.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[10] The isoquinoline core can serve as a scaffold to which various functional groups can be attached to achieve potent and selective inhibition of specific kinases.
While no specific kinase inhibition data for this compound has been published, studies on related substituted isoquinolines and pyrazolo[3,4-g]isoquinolines have demonstrated their potential as inhibitors of kinases such as Haspin, CLK1, DYRK1A, and CDK9.[10] For instance, the introduction of different substituents at the 4-position of the isoquinoline ring has been shown to significantly modulate the kinase inhibition profile.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the kinase inhibitory activity of a compound like this compound or its derivatives. The ADP-Glo™ Kinase Assay is a common method used.[10]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare solutions of the target recombinant kinase, its specific substrate, and ATP in the kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the kinase to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
-
Detection:
-
Stop the reaction using a stop reagent.
-
Detect the amount of ADP produced, which is proportional to the kinase activity, using a suitable detection reagent (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its key features include a readily displaceable bromine atom, which allows for the introduction of diverse functionalities through cross-coupling reactions, and the isoquinoline core, a known pharmacophore with a propensity for kinase inhibition. While detailed experimental and biological data for this specific compound are scarce in the public domain, the information presented in this guide, based on its chemical properties and data from related compounds, provides a solid foundation for its application in drug discovery and medicinal chemistry research. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H8BrNO | CID 24766656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]
- 7. Isoquinoline, 4-bromo- [webbook.nist.gov]
- 8. 4-Bromo-1-chloro-6-methoxyisoquinoline [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-methoxyisoquinoline
Introduction
This compound is a halogenated isoquinoline derivative. Its chemical structure consists of an isoquinoline core substituted with a bromine atom at the C4 position and a methoxy group at the C1 position. This compound is a solid at room temperature.[1][2][3] Isoquinoline and its derivatives are of interest in medicinal chemistry and drug development due to their presence in a variety of natural products and their potential for diverse biological activities.[4] This document provides a detailed overview of the known physical properties of this compound, along with a general experimental protocol for the determination of a key physical property, its melting point.
Data Presentation: Physical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Identifiers | ||
| IUPAC Name | This compound | [2][3][5] |
| CAS Number | 746668-73-5 | [2][5] |
| Molecular Formula | C₁₀H₈BrNO | [2][5] |
| InChI | InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 | [2][5] |
| InChIKey | BQMVHRXGXCDQEW-UHFFFAOYSA-N | [2][5] |
| Canonical SMILES | COC1=NC=C(C2=CC=CC=C21)Br | [2] |
| Physical Properties | ||
| Molecular Weight | 238.08 g/mol | [5] |
| Physical State | Solid | [2] |
| Melting Point | 53-55 °C (from ethanol) | [6] |
| Boiling Point | 315.6 °C at 760 mmHg | [6] |
| Density | 1.516 g/cm³ | [6] |
| Refractive Index | 1.64 | [6] |
| Flash Point | 144.6 °C | [6] |
| Vapor Pressure | 0.000803 mmHg at 25°C | [6] |
| Predicted Properties | ||
| pKa | 0.99 ± 0.20 | [6] |
| LogP | 3.00590 | [6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, a general and widely accepted methodology for determining the melting point of a solid organic compound, such as this compound, is the capillary method using a melting point apparatus.[7]
General Protocol for Melting Point Determination
Objective: To determine the melting point range of a solid organic compound.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
The solid sample (e.g., this compound)
-
Spatula
-
Watch glass or weighing boat
Procedure:
-
Sample Preparation: Place a small amount of the dry, crystalline sample onto a clean watch glass or weighing boat.[7]
-
Loading the Capillary Tube: Use a spatula to finely crush the sample. Open end of a capillary tube is then pressed into the powdered sample. The tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.[7]
-
Melting Point Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary, rough estimate.
-
For an accurate determination, a slower heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point.
-
-
Recording the Melting Range: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted into a clear liquid.[8] For a pure substance, this range is typically narrow (0.5-2 °C). The reported melting point for this compound is 53-55 °C.[6]
-
Post-Analysis: After the determination, the used capillary tube should be disposed of in the appropriate glass waste container.
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the determination of the melting point of a solid organic compound.
References
- 1. scribd.com [scribd.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C10H8BrNO | CID 24766656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. docsity.com [docsity.com]
An In-depth Technical Guide to 4-Bromo-1-methoxyisoquinoline
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-methoxyisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and a key synthetic route. Furthermore, it explores the characteristic spectroscopic features of this molecule and discusses the potential biological significance and applications of isoquinoline derivatives in interfering with key cellular signaling pathways. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel therapeutic agents.
Core Chemical Identity
This compound is a derivative of isoquinoline, a bicyclic aromatic organic compound. The presence of a bromine atom at the 4-position and a methoxy group at the 1-position significantly influences its chemical reactivity and potential biological activity.
| Identifier | Value |
| IUPAC Name | This compound[1][2][3] |
| CAS Number | 746668-73-5[1][2] |
| Molecular Formula | C10H8BrNO[1][2][4] |
| Molecular Weight | 238.08 g/mol [2] |
| Canonical SMILES | COC1=NC=C(C2=CC=CC=C21)Br[2] |
| InChI Key | BQMVHRXGXCDQEW-UHFFFAOYSA-N[1][2][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical State | Solid[1] | Fluorochem |
| Melting Point | 53-55 °C (in ethanol)[4] | LookChem |
| Boiling Point | 315.6 °C at 760 mmHg[4] | LookChem |
| Density | 1.516 g/cm³[4] | LookChem |
| Purity | Typically available at ≥95% | Multiple Suppliers |
| Storage | Sealed in dry, room temperature conditions[3] | Sigma-Aldrich |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the nucleophilic substitution of 4-bromo-1-chloroisoquinoline with sodium methoxide. This reaction is a common method for introducing alkoxy groups onto heterocyclic rings.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromo-1-chloroisoquinoline
-
Sodium methoxide
-
Methanol (anhydrous)
-
Stirring apparatus
-
Reflux condenser
-
Standard glassware for reaction and workup
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1-chloroisoquinoline in anhydrous methanol.
-
Add a stoichiometric equivalent of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux (approximately 70 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Resuspend the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound. A reported yield for this reaction is 88.0%[4].
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the isoquinoline ring system and a singlet for the methoxy group protons. |
| ¹³C NMR | Resonances for the ten carbon atoms, including those of the aromatic rings, the methoxy group, and the carbon atoms attached to bromine and the methoxy group. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring and methoxy group, C=N and C=C stretching of the isoquinoline core, and C-O stretching of the methoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic M+2 isotopic peak of similar intensity due to the presence of the bromine atom. |
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented, the isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs[1][4]. Isoquinoline derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities[5]. The introduction of a bromine atom can enhance the therapeutic potential of a molecule by increasing its lipophilicity and metabolic stability.
Relevant Signaling Pathways
Isoquinoline alkaloids have been shown to modulate several key signaling pathways implicated in disease pathogenesis. Understanding these interactions can provide a framework for investigating the mechanism of action of this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Some isoquinoline alkaloids have been found to inhibit this pathway, thereby exerting anti-inflammatory effects[1].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain isoquinoline alkaloids have been reported to interfere with MAPK signaling[4].
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. The known biological activities of the broader isoquinoline class, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, provide a strong rationale for the continued investigation of this and related compounds in drug discovery programs. This technical guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Bromo-1-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-methoxyisoquinoline, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its physicochemical properties, plausible synthetic routes with experimental protocols, and potential biological significance based on the activities of structurally related isoquinoline derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel isoquinoline-based compounds for drug discovery and development.
Physicochemical Properties
This compound is a halogenated isoquinoline derivative. The presence of the bromine atom and the methoxy group at positions 4 and 1, respectively, imparts specific chemical reactivity and potential for biological activity. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 238.08 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| CAS Number | 746668-73-5 | [2] |
| Monoisotopic Mass | 236.97893 Da | [1] |
| Physical State | Solid | [4] |
| InChIKey | BQMVHRXGXCDQEW-UHFFFAOYSA-N | [2] |
| SMILES | COC1=NC=C(Br)C2=CC=CC=C21 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several synthetic routes, primarily involving the modification of a pre-formed isoquinoline or isoquinolinone core. Below are detailed methodologies for plausible synthetic pathways.
Method 1: Nucleophilic Substitution of a Halogenated Precursor
One common approach for introducing a methoxy group onto the isoquinoline ring is through the nucleophilic substitution of a more labile halide, such as a chlorine atom.
Experimental Protocol:
-
Starting Material: 4-Bromo-1-chloroisoquinoline.
-
Reagents: Sodium methoxide (CH₃ONa), Methanol (MeOH) as solvent.
-
Procedure:
-
To a solution of 4-bromo-1-chloroisoquinoline in anhydrous methanol, add a stoichiometric excess of sodium methoxide.
-
The reaction mixture is heated to reflux (approximately 70°C) and stirred for several hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Method 2: O-Alkylation of an Isoquinolinone Precursor
An alternative route involves the O-alkylation of the corresponding isoquinolinone.
Experimental Protocol:
-
Starting Material: 4-Bromo-1,2-dihydroisoquinolin-1-one.
-
Reagents: A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Suspend 4-Bromo-1,2-dihydroisoquinolin-1-one and the base in the chosen solvent.
-
Add the methylating agent dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an appropriate organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification of the crude product is achieved via column chromatography.
-
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the isoquinoline scaffold is a common motif in a wide range of biologically active natural products and synthetic pharmaceuticals. Derivatives of isoquinoline are known to exhibit activities such as anti-cancer and anti-inflammatory properties.[3]
Structurally related compounds, such as certain bromophenols, have been hypothesized to exert anti-inflammatory effects through the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Given these precedents, it is plausible that this compound could be investigated for similar biological activities.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a viable synthetic pathway for 4-Bromo-1-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available isoquinoline. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic route to facilitate understanding and replication in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from isoquinoline. The pathway involves an initial electrophilic bromination to selectively introduce a bromine atom at the C4 position. Subsequently, the isoquinoline core is activated at the C1 position via N-oxidation followed by chlorination. The final step involves a nucleophilic substitution of the chloro group with a methoxy group to yield the target compound.
Figure 1: Proposed synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intermediates and the final product in this synthetic pathway.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Isoquinoline | C₉H₇N | 129.16 | 26-28 | 242 |
| 4-Bromoisoquinoline | C₉H₆BrN | 208.06 | 39-43 | 280-285 |
| 4-Bromo-1-chloroisoquinoline | C₉H₅BrClN | 242.50 | Not available | Not available |
| This compound | C₁₀H₈BrNO | 238.08 | 53-55 | Not available |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromoisoquinoline
This procedure is adapted from a known method for the direct bromination of isoquinoline.[1]
Materials:
-
Isoquinoline hydrochloride (0.20 mole)
-
Nitrobenzene (50 mL)
-
Bromine (0.22 mole)
Procedure:
-
In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, combine isoquinoline hydrochloride (33.3 g, 0.20 mole) and nitrobenzene (50 mL).
-
Heat the mixture to approximately 180°C with stirring to obtain a clear yellow solution.
-
Add bromine (35.2 g, 0.22 mole) dropwise to the solution over a period of 1 hour and 15 minutes. A smooth evolution of hydrogen chloride should be observed.
-
After the addition of bromine is complete, continue heating and stirring the amber-red solution at 180°C.
-
Monitor the reaction progress. After approximately 3 to 5 hours, the evolution of hydrogen chloride should significantly slow down or cease, and a thin slurry of crystals may begin to form.
-
Cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of 4-Bromo-1-chloroisoquinoline
This two-part procedure involves the N-oxidation of 4-bromoisoquinoline followed by chlorination.
Part A: Synthesis of 4-Bromoisoquinoline N-oxide
Materials:
-
4-Bromoisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 4-bromoisoquinoline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromoisoquinoline N-oxide.
Part B: Synthesis of 4-Bromo-1-chloroisoquinoline
Materials:
-
4-Bromoisoquinoline N-oxide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add phosphorus oxychloride (in excess, can be used as both reagent and solvent) to the crude 4-bromoisoquinoline N-oxide in a flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until it is alkaline.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Synthesis of this compound
This final step is a nucleophilic aromatic substitution reaction.
Materials:
-
4-Bromo-1-chloroisoquinoline
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
Dissolve 4-bromo-1-chloroisoquinoline in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol (typically 1.1 to 2.0 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Disclaimer: The provided experimental protocols are intended for informational purposes and should only be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken at all times.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Bromo-1-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a three-step sequence commencing from a substituted 2-alkynyl benzyl azide. This document outlines the necessary starting materials, detailed experimental protocols, and quantitative data to facilitate the replication and optimization of this synthesis.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through the following three key transformations:
-
Palladium-Catalyzed Cyclization: A 2-alkynyl benzyl azide undergoes an intramolecular cyclization reaction catalyzed by a palladium salt to yield 4-bromo-1(2H)-isoquinolinone.
-
Chlorination: The resulting 4-bromo-1(2H)-isoquinolinone is subsequently treated with a chlorinating agent, such as phosphorus oxychloride, to afford 4-bromo-1-chloroisoquinoline.
-
Methoxylation: Finally, a nucleophilic substitution reaction with sodium methoxide is employed to replace the chlorine atom with a methoxy group, yielding the target compound, this compound.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Palladium-Catalyzed Cyclization | 2-Alkynyl Benzyl Azide | PdBr₂, HOAc | ClCH₂CH₂Cl | 80 | 22 | ~83[1] |
| 2 | Chlorination | 4-Bromo-1(2H)-isoquinolinone | POCl₃ | Neat | Reflux | 4 | 87[2] |
| 3 | Methoxylation | 4-Bromo-1-chloroisoquinoline | Sodium Methoxide | Methanol | 70 | Not Specified | 88 |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1(2H)-isoquinolinone
This procedure is based on a palladium-catalyzed intramolecular cyclization of a 2-alkynyl benzyl azide.[1]
Reaction Scheme:
Caption: Synthesis of 4-Bromo-1(2H)-isoquinolinone.
Procedure:
-
To a solution of the 2-alkynyl benzyl azide (0.3 mmol) in 1,2-dichloroethane (5 mL), add palladium(II) bromide (5 mol%) and acetic acid (2 equivalents).
-
The reaction mixture is stirred at 80°C for 22 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-bromo-1(2H)-isoquinolinone.
Note: The yield of 83% is reported for a similar substrate and may vary depending on the specific 2-alkynyl benzyl azide used.[1]
Step 2: Synthesis of 4-Bromo-1-chloroisoquinoline
This protocol describes the conversion of 4-bromo-1(2H)-isoquinolinone to 4-bromo-1-chloroisoquinoline using phosphorus oxychloride.[2]
Reaction Scheme:
Caption: Synthesis of 4-Bromo-1-chloroisoquinoline.
Procedure:
-
In a round-bottom flask, combine 4-bromo-1(2H)-isoquinolinone (1.4 g, 5.80 mmol) and phosphorus oxychloride (8.9 g, 58.09 mmol, 10 equivalents).
-
Heat the mixture to reflux with stirring for 4 hours. The progress of the reaction can be monitored by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it onto ice water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water (3 x 20 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-bromo-1-chloroisoquinoline as a white solid (1.3 g, 87% yield).[2]
Step 3: Synthesis of this compound
This final step involves a nucleophilic aromatic substitution to introduce the methoxy group.
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
Dissolve 4-bromo-1-chloroisoquinoline in methanol.
-
Add a solution of sodium methoxide in methanol.
-
Heat the reaction mixture at 70°C.
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.
Note: A reported yield for this reaction is 88%.
References
Spectroscopic data of 4-Bromo-1-methoxyisoquinoline
An In-depth Technical Guide on the Spectroscopic Data of 4-Bromo-1-methoxyisoquinoline
This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy interpretation and application in a laboratory setting.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.17 | br | 1H | Aromatic H | |
| 7.64 | s | 1H | Aromatic H | |
| 7.34 | d | 8.0 | 1H | Aromatic H |
| 7.19 | t | 8.0 | 1H | Aromatic H |
| 7.05 | d | 8.0 | 1H | Aromatic H |
| 2.16 | s | 3H | -OCH₃ | |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 169.1 | C=N |
| 139.2 | Aromatic C |
| 134.5 | Aromatic C |
| 129.9 | Aromatic C |
| 124.3 | Aromatic C |
| 120.2 | Aromatic C |
| 118.1 | Aromatic C |
| 24.4 | -OCH₃ |
| Solvent: CDCl₃, Frequency: 100 MHz[1] |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 237/239 | [M]+, characteristic isotopic pattern for one bromine atom |
| Note: The presence of bromine results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[2] |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3100-3000 | Aromatic C-H stretch |
| ~1600, ~1500 | Aromatic C=C stretching |
| ~1250 | C-O stretching (aryl ether) |
| Below 800 | C-Br stretch |
| Note: These are characteristic absorption ranges for the functional groups present in the molecule.[3] |
Experimental Protocols
General Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy : Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[4] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[4] Chemical shifts are reported in parts per million (ppm) relative to TMS.[4]
-
Mass Spectrometry : High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.[5]
-
Infrared Spectroscopy : IR spectra can be recorded using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[6]
Synthesis of this compound
A common synthetic route involves the nucleophilic substitution of a leaving group at the C1 position with a methoxide source.
Reaction: 4-bromo-1-chloroisoquinoline reacts with sodium methylate in methanol at an elevated temperature (e.g., 70 °C).
Procedure Outline:
-
Dissolve 4-bromo-1-chloroisoquinoline in methanol.
-
Add a solution of sodium methylate in methanol to the reaction mixture.
-
Heat the mixture to 70 °C and stir until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then purified, typically by column chromatography on silica gel, to yield this compound.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
References
An In-Depth Technical Guide to the Safety and Handling of 4-Bromo-1-methoxyisoquinoline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling procedures for 4-Bromo-1-methoxyisoquinoline, a key intermediate in various synthetic applications. The following sections detail its hazardous properties, recommended handling protocols, and emergency procedures to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
Table 1: GHS Hazard Information
| Category | Information | Reference |
| Pictogram | GHS07: Harmful/Irritant | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P260, P261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P342+P311 | [1][2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H8BrNO | [1][3] |
| Molecular Weight | 238.08 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 53-55 °C | [4] |
| Boiling Point | 315.6 °C at 760 mmHg | [4] |
| Flash Point | 144.6 °C | [4] |
| Density | 1.516 g/cm³ | [4] |
| Storage Temperature | 2-8°C or Sealed in dry, room temperature | [2][4] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following diagram outlines a general decision-making process for PPE selection.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]
-
Avoidance: Avoid contact with skin and eyes.[5] Avoid generating dust.
Storage Requirements
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Recommended storage temperatures range from 2-8°C to room temperature, sealed in a dry environment.[2][4]
-
Store away from incompatible materials.
Experimental Protocols
Protocol for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational. Decontaminate the weighing area and balance. Assemble all necessary equipment (spatulas, weighing paper/boats, secondary containers).
-
PPE: Don the appropriate PPE as determined by the risk assessment (lab coat, gloves, safety goggles).
-
Weighing: Perform all manipulations within the fume hood. Place a weighing boat on the analytical balance and tare. Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.
-
Transfer: Securely cap the stock container immediately after dispensing. Carefully transfer the weighed solid to a labeled secondary container for transport to the reaction vessel.
-
Clean-up: Clean any minor spills on the balance and surrounding area using a damp cloth (if appropriate for the substance) or as per the specific spill clean-up procedure. Dispose of contaminated materials as hazardous waste.
-
Post-Handling: Remove PPE in the correct order and wash hands thoroughly.
Spill Response Protocol
The following workflow illustrates a general procedure for responding to a chemical spill.
Caption: General workflow for responding to a chemical spill.
Stability and Reactivity
-
Reactivity: Information on the specific reactivity of this compound is limited. However, compounds containing bromo and methoxy functional groups on an isoquinoline core may be sensitive to strong oxidizing agents and strong acids.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[6]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.
Toxicological Information
-
Acute Effects: Harmful if swallowed or inhaled.[1] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
Chronic Effects: No specific data on the long-term toxicological effects of this compound is available.
First-Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Wash with plenty of water and soap.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] If experiencing respiratory symptoms, call a POISON CENTER or doctor.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the chemical enter drains.[5]
This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
An In-depth Technical Guide to 4-Bromo-1-methoxyisoquinoline for Researchers and Drug Development Professionals
Central, NJ – December 27, 2025 – 4-Bromo-1-methoxyisoquinoline, a halogenated derivative of the isoquinoline scaffold, is a versatile building block in synthetic organic chemistry with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, synthesis, chemical properties, and key applications, with a focus on its role in the synthesis of bioactive molecules, including Glycogen Synthase Kinase 3 (GSK-3) inhibitors.
Commercial Availability
This compound is readily available from several commercial chemical suppliers. It is typically supplied as a solid with a purity of 95-97%. Researchers can procure this compound from vendors such as Sigma-Aldrich, Fluorochem, and Ambeed, Inc., ensuring a stable supply for research and development purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 746668-73-5 | [1] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 53-55 °C | |
| Boiling Point | 315.6 °C at 760 mmHg | |
| Density | 1.516 g/cm³ |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound have been identified, starting from readily available precursors.
Synthesis from 4-Bromo-1-chloroisoquinoline
This method involves a nucleophilic substitution reaction where the chloro group at the 1-position of 4-bromo-1-chloroisoquinoline is displaced by a methoxy group using sodium methoxide.
Experimental Protocol:
To a solution of 4-bromo-1-chloroisoquinoline in methanol, sodium methoxide is added. The reaction mixture is then heated to 70°C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by column chromatography on silica gel yields pure this compound.
Synthesis from 4-Bromo-1,2-dihydroisoquinolin-1-one
An alternative route involves the methylation of 4-bromo-1,2-dihydroisoquinolin-1-one. This reaction typically employs a methylating agent in the presence of a suitable base.
Experimental Protocol:
A mixture of 4-bromo-1,2-dihydroisoquinolin-1-one, a methylating agent such as dimethyl sulfate, and a base like potassium carbonate is refluxed in a suitable solvent (e.g., acetone). The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is evaporated. The resulting residue is dissolved in an organic solvent and washed with water. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to give this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. While a full experimental spectrum for the target molecule is not publicly available, the expected spectral characteristics can be inferred from data on closely related compounds such as 4-bromoisoquinoline.[2]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline core and a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ten carbon atoms, including the methoxy carbon and the carbon atoms of the bicyclic aromatic system.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show absorption bands corresponding to C-H, C=C, C=N, and C-O stretching and bending vibrations.
Key Reactions and Applications in Drug Discovery
The bromine atom at the 4-position of this compound serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.
Suzuki Coupling
The Suzuki coupling reaction enables the formation of a carbon-carbon bond by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
General Experimental Protocol for Suzuki Coupling:
A mixture of this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This reaction is instrumental in the synthesis of various N-arylated compounds.
General Experimental Protocol for Buchwald-Hartwig Amination:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound, an amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equivalents). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.
Application in the Synthesis of GSK-3 Inhibitors
The isoquinoline core is a recognized scaffold in the design of kinase inhibitors. Specifically, derivatives of isoquinoline have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[3] this compound serves as a valuable starting material for the synthesis of a library of substituted isoquinolines. Through reactions like the Suzuki and Buchwald-Hartwig couplings, diverse chemical functionalities can be introduced at the 4-position, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity against GSK-3.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in medicinal chemistry and drug discovery. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for facile functionalization through modern cross-coupling methodologies. The ability to readily generate diverse libraries of 4-substituted isoquinolines makes this compound a valuable starting point for the development of novel kinase inhibitors, including those targeting GSK-3. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their synthetic and medicinal chemistry programs.
References
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of arylamines, especially those containing heterocyclic scaffolds like isoquinoline, is of significant interest as these motifs are prevalent in numerous biologically active compounds and approved drugs.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-1-methoxyisoquinoline, a key intermediate for the synthesis of various functionalized isoquinoline derivatives. The protocols and data presented herein are based on established literature precedents for similar substrates and are intended to serve as a comprehensive guide for researchers in the field.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in understanding this transformation, is illustrated below.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Comparison of Reaction Parameters
The choice of ligand, base, and solvent significantly impacts the efficiency of the Buchwald-Hartwig amination. The following tables summarize yields for the amination of various heteroaryl bromides with different amines, providing a predictive framework for the reaction of this compound.
Table 1: Amination of Heteroaryl Bromides with Primary Amines
| Entry | Heteroaryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | 3-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 88 |
| 3 | 5-Bromoquinoline | Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 92 |
| 4 | 2-Bromothiophene | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 85 |
| 5 | 4-Bromo-1-methylindazole | Morpholine | CuI (5) | L8 (10) | NaOTMS | Dioxane | 110 | 90[1] |
Table 2: Amination of Heteroaryl Bromides with Secondary Amines
| Entry | Heteroaryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 80 | 98 |
| 2 | 3-Bromopyridine | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 91 |
| 3 | 5-Bromo-isoquinoline | N-Methylaniline | Pd₂(dba)₃ (1.5) | JohnPhos (3) | Cs₂CO₃ | Toluene | 110 | 85 |
| 4 | 2-Bromobenzothiazole | Indole | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ | Toluene | 100 | 73[2] |
| 5 | 4-Bromothiazole | Piperidine | Pd-GPhos (0.75) | - | NaOTMS | THF | 50 | 95[3] |
Experimental Protocols
The following protocols are adapted from literature procedures for the Buchwald-Hartwig amination of similar heteroaryl bromides. Researchers should optimize these conditions for their specific amine and scale.
General Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL) via syringe.
-
Add benzylamine (1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-methoxyisoquinolin-4-amine.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and K₃PO₄ (2.1 mmol).
-
Add this compound (1.0 mmol) and a magnetic stir bar.
-
Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.2 mmol).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the vial in a preheated heating block at 110 °C for 16-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane (20 mL) and filter through Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 4-(1-methoxyisoquinolin-4-yl)morpholine.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.
-
The bases used (e.g., NaOtBu) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-1-methoxyisoquinoline. This versatile building block is a key intermediate in the synthesis of a wide range of substituted isoquinolines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C4 position.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new bonds. For this compound, these reactions provide a powerful platform for structural diversification. The electron-rich nature of the isoquinoline ring system and the presence of the methoxy group can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for successful transformations.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester. It is widely used for the synthesis of biaryl and aryl-heteroaryl structures.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. It is a fundamental tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the formation of arylalkynes. These products can serve as versatile intermediates for further synthetic transformations.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on established protocols for similar heterocyclic systems and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2 M aq.) (4.5) | Toluene/MeOH (4:1) | 80 | 15 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
| Cyclohexylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 175 (MW) | 0.1 | 70-80 |
| Heteroarylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 65-80 |
Table 2: Buchwald-Hartwig Amination of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | 70-85 |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 16 | 75-90 |
| n-Butylamine | Pd(OAc)₂ (2) | t-BuXPhos (4) | K₂CO₃ (2) | t-BuOH | 80 | 12 | 60-75 |
| Benzophenone imine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu (1.5) | Toluene | 90 | 24 | 80-95 |
Table 3: Sonogashira Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N (excess) | Toluene | RT | 20 | 80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N (excess) | Toluene | RT | 20 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N (excess) | Toluene | RT | 6 | 75-85 |
| Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH (3) | DMF | 50 | 12 | 60-70 |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Methanol (MeOH)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a heat-gun-dried and argon-flushed round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.04 equiv.).
-
Add a solvent mixture of toluene and methanol (4:1, to achieve a concentration of ~0.1 M with respect to the bromo-isoquinoline).
-
Add the 2 M aqueous Na₂CO₃ solution (4.5 equiv.).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an argon atmosphere for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1-methoxyisoquinoline.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M) followed by morpholine (1.5 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(morpholino)-1-methoxyisoquinoline.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous and degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.03 equiv.).
-
Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).
-
Add triethylamine (used as both base and solvent, typically in large excess or as a co-solvent with toluene).
-
Add phenylacetylene (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature under an argon atmosphere for 20 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-methoxy-4-(phenylethynyl)isoquinoline.
Visualizations
The following diagrams illustrate the general reaction scheme, a typical experimental workflow, and a simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
Application Notes: Synthesis of Bioactive Compounds Using 4-Bromo-1-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-methoxyisoquinoline is a versatile heterocyclic building block pivotal for the synthesis of a diverse array of bioactive compounds. Its strategic functionalization at the C-4 position via modern cross-coupling methodologies allows for the introduction of various aryl, heteroaryl, alkyl, alkynyl, and amino moieties. This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of potential therapeutic agents, including kinase inhibitors and other pharmacologically relevant scaffolds.
Introduction to this compound in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3][4] The presence of a bromine atom at the 4-position of 1-methoxyisoquinoline offers a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis. This enables the construction of complex molecules with tailored biological functions. Key transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which facilitate the formation of C-C and C-N bonds, respectively.
Key Synthetic Transformations
The reactivity of the C-Br bond in this compound allows for its participation in several palladium-catalyzed cross-coupling reactions. These methods are characterized by their high efficiency, functional group tolerance, and mild reaction conditions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-substituted isoquinoline with various organoboron compounds, such as boronic acids or their esters.[5][6] This reaction is instrumental in synthesizing 4-aryl or 4-heteroaryl isoquinolines, which are scaffolds for potential kinase inhibitors and other bioactive molecules.[7][8]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 4-aminoisoquinoline derivatives by coupling this compound with a wide range of primary or secondary amines.[2][9][10] This transformation is crucial for accessing compounds that target a variety of biological pathways, as the amino group can serve as a key pharmacophore or a point for further derivatization. 4-aminoquinoline derivatives have shown promise as anticancer and antimalarial agents.[11][12][13]
Sonogashira Coupling for C-C (sp²-sp) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a bond between the sp² carbon of the isoquinoline ring and an sp carbon of a terminal alkyne.[14][15] The resulting 4-alkynyl-1-methoxyisoquinolines are not only potential bioactive molecules themselves but also serve as versatile intermediates for further synthetic manipulations, such as cycloadditions or reductions.
Data Presentation: Reaction Conditions and Bioactivity
The following tables summarize representative quantitative data for the synthesis of bioactive derivatives from a bromo-isoquinoline core, based on established literature for analogous compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | Toluene/MeOH | 80 | 82 | [16] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85-95 | [17] |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 88 |[7] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 84 | [7][17] |
| 2 | Morpholine | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 75-85 | [18] |
| 3 | Cyclohexylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | t-BuOH | 100 | 90 |[3] |
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 85-95 | [16] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 90 | [16] |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 60 | 88 |[19] |
Table 4: Biological Activity of Representative 4-Substituted Quinolines/Isoquinolines
| Compound Class | Specific Target | Assay | IC₅₀ / GI₅₀ (µM) | Ref |
|---|---|---|---|---|
| 4-Anilinoquinolines | RIPK2 Kinase | Kinase Activity | 0.05 - 1.5 | [7] |
| 4-Aminoquinolines | Breast Cancer (MDA-MB468) | Cytotoxicity | 7.35 - 8.73 | [12] |
| 4-Alkylthioquinazolines | Prostate Cancer (PC3) | Cytotoxicity | 1.8 - 8.9 | [20] |
| Isoquinoline-based antagonists | CXCR4 | Anti-HIV | 15.2 - 35.9 |[1][4] |
Experimental Protocols
The following are detailed, generalized protocols for the functionalization of this compound.
Protocol 1: Synthesis of 4-Aryl-1-methoxyisoquinoline via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 mmol, 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-1-methoxyisoquinoline.
Protocol 2: Synthesis of 4-(Arylamino)-1-methoxyisoquinoline via Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline derivative (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
-
Ethyl acetate, Celite, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aniline derivative, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-(arylamino)-1-methoxyisoquinoline derivative.[17]
Protocol 3: Synthesis of 4-Alkynyl-1-methoxyisoquinoline via Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 mmol, 0.05 equiv)
-
Copper(I) iodide (CuI) (0.03 mmol, 0.03 equiv)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Toluene (10 mL)
-
Dichloromethane (CH₂Cl₂), Water, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous toluene (10 mL) and triethylamine (5 mL) via syringe.
-
Add the terminal alkyne dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 6-20 hours, monitoring by TLC until the starting material is consumed.[16]
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 4-alkynyl-1-methoxyisoquinoline.
Mandatory Visualizations
Experimental Workflows & Catalytic Cycles
Caption: Synthetic workflow for the diversification of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Biological Signaling Pathway
Based on the successful application of quinoline derivatives as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, the following diagram illustrates the general signaling pathway inhibited by such compounds.[7]
Caption: Inhibition of the RIPK2 signaling pathway by a kinase inhibitor.
References
- 1. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-1-methoxyisoquinoline as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methoxyisoquinoline is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. The presence of a bromine atom at the C4-position allows for facile functionalization through various cross-coupling reactions, while the methoxy group at the C1-position influences the electronic properties and metabolic stability of the resulting molecules. This document provides an overview of its applications in the development of kinase and PARP inhibitors, along with detailed protocols for its derivatization and a summary of the biological activities of related compounds.
Key Applications in Drug Discovery
The isoquinoline core is a well-established pharmacophore found in numerous natural products and synthetic drugs. The strategic placement of the bromo and methoxy groups in this compound makes it an attractive starting material for the synthesis of inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Kinase Inhibitors (EGFR and PI3K/mTOR)
The quinoline and isoquinoline scaffolds are prominent in the design of inhibitors for epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathways, which are critical regulators of cell proliferation, survival, and metabolism.[1] Derivatives of 4-aminoquinolines and 4-aminoquinazolines have shown potent antitumor activities, with some compounds exhibiting IC50 values in the nanomolar range.[2] For instance, 4-anilinoquinoline derivatives have been synthesized and evaluated for their antiproliferative activities, with some compounds showing superior efficacy compared to the known EGFR inhibitor gefitinib.[3]
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] The isoquinolinone scaffold, which can be accessed from this compound, is a key feature in several PARP inhibitors. The design of novel PARP-1 inhibitors often incorporates aromatic rings and carboxamide moieties to facilitate binding to the enzyme's active site.[4]
Experimental Protocols
The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and amino substituents at the C4-position.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of 4-aryl-1-methoxyisoquinolines.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methoxyisoquinoline.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This is a key step in synthesizing 4-amino-1-methoxyisoquinoline derivatives.[5][6]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., BINAP, 0.06 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the reaction vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-1-methoxyisoquinoline derivative.
Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig Amination.
Data Presentation: Biological Activity of Structurally Related Compounds
While specific biological data for direct derivatives of this compound is limited in publicly available literature, the following tables summarize the activity of structurally related quinoline and quinazoline compounds, which serve as important benchmarks for drug design efforts utilizing this building block.
Table 1: Antiproliferative Activity of 4-Anilinoquinoline Derivatives against Cancer Cell Lines
| Compound | Modification | HeLa IC₅₀ (µM)[3] | BGC823 IC₅₀ (µM)[3] |
| Gefitinib | Reference EGFR Inhibitor | 17.12 | 19.27 |
| 1f | 7-fluoro, 4-(4-isopropyl-anilino) | 8.32 | 4.81 |
| 2i | 8-methoxy, 4-(4-isopropyl-anilino) | 7.15 | 4.65 |
Table 2: Kinase Inhibitory Activity of Quinoline-based PI3K/mTOR Inhibitors
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| PF-04979064 | 130 | - | [7] |
| ZSTK474 | 5.0 | - | [7] |
Table 3: PARP-1 Inhibitory Activity of Quinoxaline-based Derivatives
| Compound | PARP-1 IC₅₀ (nM)[8] |
| Olaparib | 4.40 |
| Compound 5 | 3.05 |
| Compound 8a | 2.31 |
Signaling Pathways
Derivatives of isoquinoline and related heterocycles have been shown to modulate key signaling pathways involved in cancer progression.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Inhibitors targeting PI3K and/or mTOR can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
PARP-1 and DNA Damage Repair
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs results in synthetic lethality.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Kinase Inhibitors from 4-Bromo-1-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The functionalization of the isoquinoline ring system allows for the fine-tuning of inhibitory activity and selectivity against various kinase targets. 4-Bromo-1-methoxyisoquinoline is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 4-position provides a convenient handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The methoxy group at the 1-position can also be modified or retained to modulate the electronic and steric properties of the final compound, influencing its binding affinity to the target kinase.
This document provides detailed application notes and protocols for the preparation of a representative kinase inhibitor from this compound, targeting Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of immune cell signaling.
Target Kinase: Hematopoietic Progenitor Kinase 1 (HPK1)
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and plays a critical role in regulating T-cell and B-cell receptor signaling. As a negative regulator of T-cell activation, inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity.[1] Small molecule inhibitors of HPK1 can therefore be explored as potential cancer immunotherapies.
HPK1 Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving HPK1 and the point of inhibition.
Caption: Simplified HPK1 signaling pathway in T-cells.
Synthetic Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below. This process begins with the chemical synthesis of a library of compounds, followed by in vitro screening and subsequent characterization of lead candidates.
Caption: General workflow for kinase inhibitor synthesis and development.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-methoxyisoquinolines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equivalents)
-
Potassium Carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1-methoxyisoquinoline derivative.
Protocol 2: In Vitro HPK1 Kinase Inhibition Assay
This protocol outlines a representative method for evaluating the inhibitory activity of the synthesized compounds against HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
ATP
-
Substrate peptide (e.g., myelin basic protein)
-
Synthesized inhibitor compounds
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the HPK1 enzyme, the substrate peptide, and the inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical series of kinase inhibitors derived from this compound.
Table 1: Synthesis of 4-Substituted-1-methoxyisoquinoline Derivatives via Suzuki-Miyaura Coupling
| Compound ID | R Group (Aryl/Heteroaryl) | Yield (%) |
| 1a | Phenyl | 88 |
| 1b | 4-Fluorophenyl | 92 |
| 1c | 3-Pyridyl | 75 |
| 1d | 4-Pyrimidinyl | 68 |
| 1e | 1-Methyl-1H-pyrazol-4-yl | 81 |
Table 2: In Vitro HPK1 Kinase Inhibitory Activity
| Compound ID | R Group (Aryl/Heteroaryl) | HPK1 IC50 (nM) |
| 1a | Phenyl | 520 |
| 1b | 4-Fluorophenyl | 280 |
| 1c | 3-Pyridyl | 150 |
| 1d | 4-Pyrimidinyl | 85 |
| 1e | 1-Methyl-1H-pyrazol-4-yl | 45 |
Structure-Activity Relationship (SAR)
A preliminary analysis of the hypothetical data suggests the following structure-activity relationships for this series of 1-methoxyisoquinoline-based HPK1 inhibitors:
-
Aryl/Heteroaryl Substitution at the 4-Position: The nature of the substituent introduced at the 4-position via the Suzuki coupling significantly impacts the inhibitory potency.
-
Introduction of Heteroatoms: The replacement of a phenyl ring with nitrogen-containing heterocycles (pyridyl, pyrimidinyl, pyrazolyl) generally leads to an increase in potency. This may be due to the formation of additional hydrogen bonds with residues in the ATP-binding pocket of HPK1.
-
Positional Isomers: The position of the nitrogen atom(s) in the heteroaromatic ring can influence activity, as seen in the difference between the 3-pyridyl and 4-pyrimidinyl analogs.
-
Substitution on the Heterocycle: The introduction of a methyl group on the pyrazole ring (Compound 1e ) further enhances the inhibitory activity, suggesting the presence of a hydrophobic pocket that can be exploited for improved binding.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust method for the introduction of diverse aryl and heteroaryl moieties at the 4-position, enabling the exploration of a broad chemical space. The representative data and protocols presented herein demonstrate a clear path for the design, synthesis, and evaluation of isoquinoline-based inhibitors targeting kinases such as HPK1. Further optimization of the lead compounds through systematic modification of the isoquinoline core and the appended aryl/heteroaryl groups can lead to the development of potent and selective clinical candidates for the treatment of cancer and other diseases.
References
Application Notes & Protocols: Synthesis of Substituted Isoquinolines from 4-Bromo-1-methoxyisoquinoline
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a broad range of pharmacological activities.[1][2] These activities include antitumor, antibacterial, anti-inflammatory, and antiviral properties, making the isoquinoline scaffold a privileged structure in medicinal chemistry and drug discovery.[2][3] 4-Bromo-1-methoxyisoquinoline is a versatile and valuable starting material, offering a reactive handle at the C4-position for the introduction of diverse functional groups through various modern cross-coupling reactions. This document provides detailed protocols for the synthesis of 4-substituted-1-methoxyisoquinolines via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation reactions.
Synthetic Strategies Overview
The bromine atom at the C4 position of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions. These methods allow for the efficient and modular construction of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted isoquinoline derivatives.
References
Application Notes and Protocols for the Functionalization of the C4-Position of 1-Methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the targeted functionalization of the C4-position of 1-methoxyisoquinoline, a key scaffold in medicinal chemistry. The following sections detail various strategic approaches, including direct C-H functionalization and cross-coupling reactions with pre-functionalized intermediates. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of these methods in a laboratory setting.
Overview of Synthetic Strategies
The functionalization of the C4-position of the isoquinoline nucleus is a valuable transformation for the synthesis of diverse molecular architectures with potential biological activity. Several modern synthetic methods can be employed to achieve this transformation on the 1-methoxyisoquinoline scaffold. These strategies can be broadly categorized into two main approaches:
-
Direct C-H Functionalization: These methods involve the direct conversion of the C4-H bond into a new C-C or C-heteroatom bond, offering an atom-economical and efficient route. Key examples include Directed ortho-Metalation (DoM), Minisci-type radical reactions, and photoredox-catalyzed transformations.
-
Cross-Coupling Reactions of Pre-functionalized Substrates: This approach relies on the initial introduction of a leaving group, typically a halogen, at the C4-position. The resulting 4-halo-1-methoxyisoquinoline can then undergo a variety of palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.
The choice of strategy will depend on the desired substituent, the availability of starting materials, and the required functional group tolerance.
Direct C-H Functionalization at the C4-Position
Directed ortho-Metalation (DoM)
Directed ortho-metalation utilizes a directing group to guide the deprotonation of a nearby C-H bond by a strong base, typically an organolithium reagent.[1][2] In 1-methoxyisoquinoline, the methoxy group at the C1-position can direct the lithiation to the adjacent C8-position or the peri-C4-position. The regioselectivity between these two positions can be influenced by the reaction conditions and the steric environment.
Logical Workflow for Directed ortho-Metalation:
Caption: Workflow for C4-functionalization via Directed ortho-Metalation.
Experimental Protocol: General Procedure for Directed ortho-Metalation of 1-Methoxyisoquinoline
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 1-methoxyisoquinoline (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-1-methoxyisoquinoline.
Table 1: Representative Electrophiles and Expected Products for DoM
| Entry | Electrophile (E+) | Product |
| 1 | Iodomethane (CH₃I) | 4-Methyl-1-methoxyisoquinoline |
| 2 | Benzaldehyde (PhCHO) | (1-Methoxyisoquinolin-4-yl)(phenyl)methanol |
| 3 | N,N-Dimethylformamide (DMF) | 1-Methoxyisoquinoline-4-carbaldehyde |
| 4 | Iodine (I₂) | 4-Iodo-1-methoxyisoquinoline |
Minisci-Type Radical Alkylation
The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient N-heterocycles.[3] This radical-mediated process typically involves the generation of an alkyl radical from a carboxylic acid or an alkyl halide, which then adds to the protonated heteroaromatic ring. The reaction often shows a preference for the C2 and C4 positions of the isoquinoline core.
Signaling Pathway for Minisci-Type Alkylation:
Caption: General mechanism of the Minisci-type alkylation.
Experimental Protocol: General Procedure for Minisci-Type Alkylation
-
Mixture Preparation: In a round-bottom flask, combine 1-methoxyisoquinoline (1.0 equiv), the alkyl carboxylic acid (3.0 equiv), and silver nitrate (AgNO₃, 0.2 equiv).
-
Solvent Addition: Add a mixture of acetonitrile and water (1:1, 0.2 M).
-
Initiation: To the stirred solution, add ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv) in one portion.
-
Heating: Heat the reaction mixture to 80 °C and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble salts.
-
Work-up: Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 4-alkyl-1-methoxyisoquinoline.
Table 2: Representative Alkyl Carboxylic Acids and Expected Yields
| Entry | Alkyl Carboxylic Acid | Product | Approximate Yield (%) |
| 1 | Pivalic acid | 4-tert-Butyl-1-methoxyisoquinoline | 60-75 |
| 2 | Cyclohexanecarboxylic acid | 4-Cyclohexyl-1-methoxyisoquinoline | 55-70 |
| 3 | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)-1-methoxyisoquinoline | 65-80 |
Functionalization via Palladium-Catalyzed Cross-Coupling
This strategy requires the synthesis of a 4-halo-1-methoxyisoquinoline intermediate. A recently developed method for the direct C4-halogenation of isoquinolines via a Boc₂O-mediated dearomatization strategy is highly effective.[4]
Experimental Protocol: Synthesis of 4-Bromo-1-methoxyisoquinoline
-
Reaction Setup: To a solution of 1-methoxyisoquinoline (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv).
-
Stirring: Stir the mixture at room temperature for 1 hour.
-
Halogenation: Cool the reaction mixture to 0 °C and add N-bromosuccinimide (NBS, 1.2 equiv) in one portion.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Rearomatization: Add trifluoroacetic acid (TFA, 5.0 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
With this compound in hand, a variety of palladium-catalyzed cross-coupling reactions can be performed.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions:
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Suzuki Coupling for C-C Bond Formation
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the corresponding boronic acid (1.5 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the 4-aryl-1-methoxyisoquinoline.
Sonogashira Coupling for C-C (alkynyl) Bond Formation
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of 4-iodo-1-methoxyisoquinoline (1.0 equiv) and the terminal alkyne (1.2 equiv) in degassed triethylamine (0.2 M), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the 4-alkynyl-1-methoxyisoquinoline.
Buchwald-Hartwig Amination for C-N Bond Formation
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5][6]
-
Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 equiv) and XPhos (0.05 equiv).
-
Solvent Addition: Add anhydrous toluene (0.2 M).
-
Reaction: Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the 4-amino-1-methoxyisoquinoline derivative.
Table 3: Summary of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-Aryl/Vinyl |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 4-Alkynyl |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | 4-Amino |
Photoredox-Catalyzed C-H Functionalization
Visible-light photoredox catalysis has emerged as a mild and powerful method for C-H functionalization.[7] This approach can be applied to the C4-alkylation of 1-methoxyisoquinoline, often proceeding through a Minisci-type mechanism under milder conditions than the classical method.
Experimental Workflow for Photoredox Catalysis:
Caption: General workflow for photoredox-catalyzed C-H alkylation.
Experimental Protocol: General Procedure for Photoredox-Catalyzed Alkylation
-
Reaction Setup: In a vial, combine 1-methoxyisoquinoline (1.0 equiv), the alkyl boronic acid (2.0 equiv), a photocatalyst such as Ru(bpy)₃Cl₂ (0.02 equiv), and an oxidant like acetoxybenziodoxole (1.5 equiv).
-
Solvent Addition: Add degassed dimethyl sulfoxide (DMSO, 0.1 M).
-
Irradiation: Stir the reaction mixture under a nitrogen atmosphere and irradiate with blue LEDs (450 nm) at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to afford the 4-alkyl-1-methoxyisoquinoline.
Table 4: Representative Alkylating Agents for Photoredox Catalysis
| Entry | Alkylating Agent | Product | Approximate Yield (%) |
| 1 | Cyclohexylboronic acid | 4-Cyclohexyl-1-methoxyisoquinoline | 50-65 |
| 2 | tert-Butylboronic acid | 4-tert-Butyl-1-methoxyisoquinoline | 45-60 |
| 3 | Isopropylboronic acid | 4-Isopropyl-1-methoxyisoquinoline | 55-70 |
Safety Precautions
-
Organolithium reagents are highly pyrophoric and should be handled with extreme care under an inert atmosphere.
-
Palladium catalysts and ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Strong acids and bases should be handled with appropriate personal protective equipment.
-
Photochemical reactions should be carried out in appropriate reactors with shielding from the light source.
Conclusion
The functionalization of the C4-position of 1-methoxyisoquinoline can be achieved through a variety of modern synthetic methodologies. Direct C-H functionalization techniques offer atom-economical routes, while palladium-catalyzed cross-coupling reactions of pre-functionalized intermediates provide access to a broader range of substituents. The choice of method should be guided by the specific synthetic target and the desired operational simplicity. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - When metal-catalyzed C–H functionalization meets visible-light photocatalysis [beilstein-journals.org]
Application Notes: 4-Bromo-1-methoxyisoquinoline in the Synthesis of Natural Product Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-bromo-1-methoxyisoquinoline as a versatile building block in the synthesis of natural product analogues. This key intermediate is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular scaffolds with potential therapeutic applications.
Introduction
Isoquinoline alkaloids are a large and structurally diverse class of natural products renowned for their wide range of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2][3][4] The synthesis of analogues of these natural products is a crucial aspect of drug discovery, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This compound serves as an excellent starting material for generating libraries of such analogues due to the strategic placement of the bromine atom, which allows for facile functionalization at the C4 position.
This document focuses on the application of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to introduce aryl, vinyl, and alkynyl moieties, respectively, at the 4-position of the isoquinoline core.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom at the C4 position of this compound provides a reactive handle for these transformations.
General Workflow for the Synthesis of Natural Product Analogues
The overall strategy involves the coupling of this compound with a suitable coupling partner, followed by further synthetic modifications to arrive at the target natural product analogue.
Caption: General synthetic workflow for natural product analogues.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. Researchers should note that these are starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-methoxyisoquinolines
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6][7]
Materials:
-
This compound
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 3-Indolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 16 | 78 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 92 |
Note: The data in this table is representative and based on typical yields for Suzuki-Miyaura couplings of aryl bromides.
Protocol 2: Heck Reaction for the Synthesis of 4-Vinyl-1-methoxyisoquinolines
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[8][9][10][11]
Materials:
-
This compound
-
Alkene (1.2–2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, acetonitrile, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (2 mol%), and the ligand (4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the alkene (1.5 equiv), and the base (2.0 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | Acetonitrile | 100 | 18 | 82 |
| 3 | 1-Vinylindole | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Toluene | 110 | 20 | 68 |
Note: The data in this table is representative and based on typical yields for Heck reactions of aryl bromides.
Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1-methoxyisoquinolines
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14][15]
Materials:
-
This compound
-
Terminal alkyne (1.2–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2 mol%), and the copper(I) co-catalyst (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the terminal alkyne (1.2 equiv), and the base (2.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 6 | 90 |
| 2 | 3-Ethynylindole | Pd(OAc)₂ (2) | 5 | i-Pr₂NH | DMF | 50 | 8 | 81 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | THF | RT | 4 | 95 |
Note: The data in this table is representative and based on typical yields for Sonogashira couplings of aryl bromides.
Conceptual Pathway for Drug Discovery
The synthesis of natural product analogues is a critical first step in the drug discovery pipeline. The following diagram illustrates the conceptual pathway from synthesis to the identification of a lead compound.
Caption: Conceptual pathway from synthesis to lead compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of natural product analogues. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to introduce diverse substituents at the C4 position of the isoquinoline core. These synthetic strategies, coupled with robust biological screening and lead optimization efforts, hold significant promise for the discovery of novel therapeutic agents.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 4-Bromo-1-methoxyisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki reaction conditions for 4-Bromo-1-methoxyisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a Suzuki coupling with this compound?
A1: For heteroaryl bromides, a good starting point is a catalyst system known for its high activity. A reliable set of conditions successfully used for the similar substrate 4-bromoisoquinoline, yielding 90% product, involves a palladium acetate catalyst with a specialized monophosphine ligand.[1] We recommend starting with similar conditions and optimizing from there.
Q2: My reaction yield is low, but the starting material is consumed. What are the likely side reactions?
A2: When the starting aryl bromide is consumed without a high yield of the desired product, common side reactions include protodeboronation and homocoupling of the boronic acid.[2]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. This is often promoted by the presence of base and water.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which is competitive with the desired cross-coupling, especially if the main reaction is slow.[2]
Q3: The 1-methoxy group on my isoquinoline is sensitive. Could it be cleaved under the reaction conditions?
A3: While Suzuki reactions are generally tolerant of many functional groups, methoxy groups on electron-rich heteroaromatic systems can sometimes be susceptible to hydrolysis under harsh basic or acidic conditions, although this is not a commonly reported side reaction for Suzuki couplings. If you suspect this is an issue, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensuring your reaction is not run for an excessively long time at high temperatures.
Q4: How does the electronic nature of this compound affect the Suzuki reaction?
A4: The 1-methoxy group is an electron-donating group, which makes the isoquinoline ring system electron-rich. This can make the oxidative addition of the palladium catalyst to the C-Br bond, often the rate-limiting step, more challenging compared to electron-deficient systems.[2] Therefore, a catalyst system with a bulky, electron-rich phosphine ligand is often required to facilitate this step.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Pd(0) catalyst can be deactivated by oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[3] Use fresh, high-quality palladium precursors and phosphine ligands. |
| Suboptimal Catalyst/Ligand | Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] For electron-rich and sterically hindered substrates, more robust systems are often necessary. Consider using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a Buchwald-type ligand.[4] |
| Insufficient Temperature | Most Suzuki couplings require heating. If the reaction is sluggish, cautiously increase the temperature in increments of 10 °C. However, be aware that excessively high temperatures can lead to catalyst decomposition.[3] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider screening alternative solvents or solvent mixtures. |
Issue 2: Low Yield with Consumption of Starting Material
If your starting material is consumed but the product yield is low, focus on minimizing side reactions:
| Potential Cause | Recommended Solution |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid. To improve stability, consider using the corresponding boronic ester (e.g., pinacol ester).[2] Running the reaction under anhydrous conditions with a weaker base can also mitigate this issue. |
| Homocoupling of Boronic Acid | This is often competitive with a slow cross-coupling reaction. Improving the rate of the desired reaction by optimizing the catalyst system and temperature will often reduce the extent of homocoupling.[2] |
| Catalyst Decomposition | Catalyst turning into palladium black is a sign of decomposition. This can be caused by high temperatures or impurities. Ensure the reaction temperature is appropriate and use high-purity reagents and solvents. |
Comparative Data on Reaction Conditions
The following tables provide a summary of common reaction parameters for Suzuki couplings of heteroaryl bromides, which can be used as a starting point for optimizing the reaction of this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Excellent for electron-rich heteroaryl bromides.[1] |
| Pd₂(dba)₃ | XPhos | 1-3 | A robust system for challenging couplings. |
| Pd(PPh₃)₄ | - | 3-5 | A classic catalyst, but may be less effective for this substrate. |
| PdCl₂(dppf) | - | 2-5 | Often used and can give good yields.[3] |
Table 2: Common Bases and Solvents
| Base | Solvent System | Typical Concentration | Temperature (°C) |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 2 M | 80-100 |
| Cs₂CO₃ | Toluene/H₂O (4:1) | 2 M | 90-110 |
| K₃PO₄ | 2-MeTHF/H₂O (4:1) | 2 M | 80-100 |
| Na₂CO₃ | DMF/H₂O (4:1) | 2 M | 80-100 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve the palladium precursor and ligand in a small amount of the degassed solvent under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents, followed by the remaining degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Technical Support Center: Purification of 4-Bromo-1-methoxyisoquinoline by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the recrystallization of 4-bromo-1-methoxyisoquinoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have prepared a hot, saturated solution of my crude this compound and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?
-
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystal nucleation to occur.[1][2]
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.[1][2]
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[1][2]
-
Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation to begin.[1][2]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[3][4]
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[5]
-
Re-evaluate Solvent Choice: If crystals still do not form, the solvent may be inappropriate. Recover the solid by evaporating the solvent and try a different solvent or a mixed solvent system.[3]
-
Issue 2: The Compound is "Oiling Out"
-
Question: My this compound is separating as an oil instead of forming solid crystals. What is causing this and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid.[4] This is often due to the boiling point of the solvent being higher than the melting point of the solute, or if the solution is cooled too rapidly.[1][4] The melting point of this compound is reported to be in the range of 53-55°C.[6] If the solution is still warm when it becomes supersaturated, the compound may come out of solution as a liquid.
Troubleshooting Steps:
-
Adjust Temperature: Reheat the solution to dissolve the oil. Then, allow it to cool more slowly. This can be achieved by leaving the flask at room temperature before moving it to an ice bath, or by insulating the flask to slow the rate of cooling.[4]
-
Modify the Solvent System:
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1]
-
Alternatively, add a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then add a drop or two of the "better" solvent to redissolve the oil and allow it to cool slowly.
-
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[2]
-
Issue 3: The Recrystallization Yield is Very Low
-
Question: I have successfully obtained crystals, but the final yield is much lower than expected. How can I improve it?
-
Answer: A low yield can result from several factors:
-
Using Too Much Solvent: This is the most common reason for low yield, as a significant portion of the compound remains dissolved in the mother liquor.[1][3][7]
-
Premature Filtration: Filtering the crystals before crystallization is complete.[1]
-
High Solubility at Low Temperatures: The chosen solvent may still have a relatively high solubility for your compound even when cold.[1]
-
Loss During Transfer: Material loss during the transfer of solutions and crystals.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[7]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[2]
-
Recover from Mother Liquor: If a significant amount of compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[2]
-
Minimize Transfers: Plan your experimental setup to minimize the number of times you need to transfer the material.
-
Issue 4: The Crystals are Colored
-
Question: The crystals I obtained are colored, but the pure compound should be a white to off-white solid. How can I remove the colored impurities?
-
Answer: Colored impurities can often be removed by using activated charcoal.[1]
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal and any other insoluble impurities.[1] It is crucial to perform this step quickly to prevent the desired compound from crystallizing prematurely on the filter paper.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO | [6] |
| Molecular Weight | 238.08 g/mol | [8] |
| Melting Point | 53-55 °C (from ethanol) | [6] |
| Appearance | Solid | [9] |
| Boiling Point | 315.6 °C at 760 mmHg | [6] |
| Density | 1.516 g/cm³ | [6] |
Solvent Selection for Recrystallization (Qualitative)
| Solvent | Expected Solubility of this compound | Rationale/Notes |
| Ethanol | Good solubility when hot, lower solubility when cold | Mentioned as a recrystallization solvent in the literature.[6] A good starting point. |
| Methanol | Likely similar to ethanol | Often interchangeable with ethanol for recrystallization of polar organic compounds. |
| Isopropanol | Likely good solubility when hot, lower when cold | Another common alcohol for recrystallization. |
| Hexane/Heptane | Low solubility | Can be used as an anti-solvent in a mixed solvent system with a more polar solvent. |
| Toluene | Moderate to good solubility | May be a suitable solvent, but its higher boiling point could lead to "oiling out". |
| Ethyl Acetate | Moderate to good solubility | A versatile solvent for many organic compounds. |
| Water | Very low solubility | Unlikely to be a good single solvent but could be used as an anti-solvent with a water-miscible solvent like ethanol. |
Experimental Protocol
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents to each test tube at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling. Ethanol is a good starting point based on available data.[6]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[7]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes while stirring.
4. Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration.
-
Pre-heat a funnel (e.g., with a stemless funnel) and a receiving Erlenmeyer flask by placing them on the hot plate.
-
Place a piece of fluted filter paper in the pre-heated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated receiving flask.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or a loosely placed stopper.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally leads to larger and purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
7. Washing:
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. It is crucial to use cold solvent to minimize the loss of the purified product.
8. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the melting point.
9. Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (53-55 °C) is an indication of high purity.[6]
-
Calculate the percent recovery.
Mandatory Visualization
Caption: A troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. This compound | C10H8BrNO | CID 24766656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Flash Column Chromatography for 4-Bromo-1-methoxyisoquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-bromo-1-methoxyisoquinoline derivatives using flash column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The standard and most recommended stationary phase for the flash chromatography of this compound is silica gel, with a particle size of 40-63 µm (230-400 mesh).[1] Due to the basic nature of the isoquinoline nitrogen, the silica gel can be slightly acidic, which may cause issues. If compound degradation or significant tailing is observed, consider deactivating the silica gel with a triethylamine solution or using an alternative stationary phase like neutral alumina.[2][3]
Q2: How do I determine the optimal mobile phase for my separation?
A2: The optimal mobile phase should be determined by thin-layer chromatography (TLC) prior to performing the flash column. A good starting point for this compound derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[4][5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation and efficient elution.[1][4][6]
Q3: My this compound derivative appears to be degrading on the column. What can I do?
A3: Decomposition of nitrogen-containing heterocycles on silica gel is a common issue due to the acidic nature of the stationary phase.[2][3] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen eluent containing a small amount (0.1-1%) of triethylamine (Et3N) or pyridine before packing the column.[1][4]
-
Use an alternative stationary phase: Neutral or basic alumina, or Florisil, can be less harsh alternatives to silica gel for acid-sensitive compounds.[2]
-
Minimize contact time: A faster flow rate during flash chromatography can reduce the time the compound spends on the acidic stationary phase.
Q4: I am observing significant peak tailing. What are the likely causes and solutions?
A4: Peak tailing for basic compounds like isoquinoline derivatives is often caused by strong interactions with acidic silanol groups on the silica surface.[3] To address this:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of triethylamine (0.1-1%) in your eluent can help to block the active sites on the silica gel, leading to more symmetrical peaks.[1][4]
-
Check for column overloading: Injecting too much sample can lead to band broadening and tailing. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.
-
Ensure proper column packing: A poorly packed column with channels or cracks can lead to uneven flow and peak tailing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | Improper mobile phase selection. | Perform thorough TLC analysis to find a solvent system that provides a clear separation between your product and impurities, aiming for a ΔRf > 0.2.[4] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Increase the silica gel to sample ratio (e.g., 50:1 or 100:1 for difficult separations). | |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A wet slurry packing method is often more reliable than dry packing.[6] | |
| Product Elutes Too Quickly (High Rf) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[7] |
| Product Does Not Elute (Low Rf or Stuck on Column) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution can be effective in this scenario. |
| Compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica. If it is unstable, consider deactivating the silica or using an alternative stationary phase.[2] | |
| Compound precipitated at the top of the column. | Ensure your compound is fully dissolved in the loading solvent. Dry loading the sample onto a small amount of silica can be a good alternative if solubility is an issue.[8] | |
| Co-elution of Multiple Compounds | Similar polarity of compounds. | Try a different solvent system. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation. |
| Gradient elution is too steep. | If using a gradient, make it shallower to allow for better separation of closely eluting compounds. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Visualize the spots under UV light.
-
The optimal eluent system should give the this compound derivative an Rf value of approximately 0.25.[6]
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel (40-63 µm) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[9]
-
Add another layer of sand on top of the packed silica gel.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.[4]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1][8]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.[6]
-
Quantitative Data Summary
The following table provides estimated starting parameters for the flash chromatography of this compound based on typical values for similar aromatic and heterocyclic compounds. These should be optimized using TLC for each specific case.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice.[1] |
| Mobile Phase (Hexane:Ethyl Acetate) | 9:1 to 4:1 (v/v) | Adjust ratio to achieve an Rf of ~0.25 for the product.[10][11] |
| Rf of Target Compound | 0.2 - 0.3 | Optimal for good separation.[1][4][6] |
| Silica to Crude Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for difficult separations. |
| Eluent Additive (if needed) | 0.1 - 1% Triethylamine | To reduce peak tailing of the basic isoquinoline.[1][4] |
| Typical Yield | >85% | Dependent on the purity of the crude material and optimization of the separation. |
Visualizations
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4-Bromo-1-methoxyisoquinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Bromo-1-methoxyisoquinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is a two-step process. First, 4-bromo-1(2H)-isoquinolinone is converted to 4-bromo-1-chloroisoquinoline. This intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to yield the final product, this compound.[1][2]
Q2: My yield of this compound is significantly lower than the reported 88%. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete conversion of the starting material: The reaction may not have gone to completion.
-
Side reactions: The presence of water can lead to the formation of byproducts.
-
Suboptimal reaction temperature: The temperature may not have been maintained at the optimal level (e.g., 70°C in methanol).[2]
-
Purity of starting materials: Impurities in the 4-bromo-1-chloroisoquinoline can lead to side reactions.
-
Inefficient purification: Product may be lost during the workup and purification steps.
Q3: I am seeing an impurity with a mass corresponding to 4-bromo-1(2H)-isoquinolinone in my final product. Why is this happening?
This impurity suggests the presence of residual water in the reaction mixture. The methoxide ion is a strong base and can react with any water present. The resulting hydroxide ion can then attack the 4-bromo-1-chloroisoquinoline, or residual moisture can hydrolyze the starting material back to 4-bromo-1(2H)-isoquinolinone.
Q4: Can I use other alkoxides for this reaction?
Yes, other alkoxides can be used to generate a variety of 1-alkoxyisoquinolines. However, reaction conditions such as temperature and reaction time may need to be optimized for different nucleophiles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of 4-bromo-1-chloroisoquinoline | 1. Inactive sodium methoxide. 2. Reaction temperature is too low. | 1. Use freshly prepared or properly stored sodium methoxide. Ensure it has not been deactivated by moisture. 2. Ensure the reaction is maintained at the recommended temperature (e.g., 70°C in methanol).[2] |
| Presence of multiple spots on TLC after reaction completion | 1. Incomplete reaction. 2. Formation of byproducts due to moisture. 3. Impure starting material (4-bromo-1-chloroisoquinoline). | 1. Increase the reaction time or the equivalents of sodium methoxide. 2. Use anhydrous methanol and ensure all glassware is thoroughly dried. 3. Purify the 4-bromo-1-chloroisoquinoline before use. |
| Difficulty in isolating the product | 1. Product is soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction. | 1. Ensure the aqueous phase is saturated with brine to reduce the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Final product is a different color than expected (not a white or off-white solid) | Presence of colored impurities, possibly from the starting materials or side reactions. | Recrystallize the final product from a suitable solvent system (e.g., ethanol) or purify by column chromatography.[2] |
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Chlorination | 4-Bromo-1(2H)-isoquinolinone | 4-Bromo-1-chloroisoquinoline | POCl3 | 87 | [1] |
| Methoxylation | 4-Bromo-1-chloroisoquinoline | This compound | Sodium methoxide, Methanol | 88 | [2] |
Experimental Protocols
Synthesis of 4-Bromo-1-chloroisoquinoline from 4-Bromo-1(2H)-isoquinolinone[1]
-
Combine 4-bromoisoquinolin-1-ol (1.4 g, 5.80 mmol) and phosphorus oxychloride (POCl3, 8.9 g, 58.09 mmol, 10 equivalents).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by LCMS. The reaction is typically complete after 4 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into ice water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water (3 x 20 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-bromo-1-chloroisoquinoline as a white solid.
Synthesis of this compound from 4-Bromo-1-chloroisoquinoline[2]
-
Dissolve 4-bromo-1-chloroisoquinoline in anhydrous methanol.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to 70°C.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Main reaction versus a potential hydrolysis side reaction.
Caption: A workflow for troubleshooting synthesis issues.
References
Technical Support Center: 4-Bromo-1-methoxyisoquinoline Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions involving 4-Bromo-1-methoxyisoquinoline.
General Troubleshooting Workflow
Before diving into specific reaction issues, it's crucial to follow a systematic workflow for optimization. The following diagram outlines a general approach to troubleshooting and improving the yield of your coupling reactions.
Caption: General workflow for troubleshooting and optimizing coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between this compound and various organoboron compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is giving a very low yield. What are the most common initial checks?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas.[1]
-
Reagent Quality: Ensure the this compound is pure. More critically, verify the quality of your boronic acid or ester. Boronic acids are susceptible to degradation and protodeboronation, especially if they are electron-deficient.[1] Consider using fresh, high-purity reagents.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxidation of the Pd(0) catalyst or the ligand will inhibit the reaction.[1] Use fresh catalysts and ligands stored under an inert atmosphere.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2]
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents.[1] The choice and purity of the base are also crucial for activating the boronic acid.[3]
Q2: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction.[1] Here are strategies to mitigate it:
-
Choice of Base: The base is crucial but can also promote protodeboronation.[1] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides.[4] Using anhydrous potassium phosphate (K₃PO₄) can also be effective.
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][5] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[1][5]
-
Reaction Conditions: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]
Q3: How do I select the right catalyst and ligand for coupling with this compound?
A3: The reactivity of aryl bromides is generally good (I > Br > OTf >> Cl).[1] However, the specific electronic nature of the isoquinoline ring may require optimization.
-
Palladium Source: Pd(PPh₃)₄ is a common and effective catalyst.[6] Alternatively, generating the active Pd(0) species in situ from a precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is a standard approach.[3][7]
-
Ligand Choice: For challenging couplings, especially with sterically hindered partners, bulky and electron-rich phosphine ligands (Buchwald ligands) such as SPhos or XPhos can significantly improve yields.[8][9]
Troubleshooting Guide: Suzuki Coupling
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive Catalyst | Use fresh Pd catalyst and phosphine ligand. Ensure proper storage under inert gas.[1] |
| 2. Inefficient Degassing | Purge the reaction mixture with argon or nitrogen for 15-30 minutes before heating.[2][10] | |
| 3. Inappropriate Base | Screen different bases. For base-sensitive substrates, try K₃PO₄ or Cs₂CO₃.[4] | |
| Protodeboronation | 1. Unstable Boronic Acid | Use a boronic pinacol ester or MIDA boronate instead of the free acid.[1][5] |
| 2. Base is too strong/aqueous | Use a weaker, anhydrous base like powdered KF or K₃PO₄.[3] | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Ensure the reaction is run under strictly inert conditions.[8] |
| 2. Slow Oxidative Addition | Use a more active ligand (e.g., SPhos, XPhos) to accelerate the main catalytic cycle. |
Example Experimental Protocol: Suzuki Coupling
In a dry, argon-flushed Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Add degassed solvent (e.g., a mixture of toluene and water, or dioxane and water).[1][6] Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring and monitor by TLC or LCMS until completion.[1]
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, coupling this compound with a wide range of primary or secondary amines.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the common culprits?
A1: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, and base.[11]
-
Poor Ligand Choice: This is one of the most common failure points. The ligand must be bulky and electron-rich enough to facilitate both oxidative addition and reductive elimination.[11] Ligands like Xantphos, XPhos, or RuPhos are often effective for coupling with heteroaryl halides.[12][13]
-
Suboptimal Base: The base must be strong enough to deprotonate the amine nucleophile but not so strong that it causes substrate decomposition. Sodium tert-butoxide (NaOtBu) is a common strong base, while Cs₂CO₃ or K₃PO₄ are milder alternatives.[11][14] The solubility of the base is also critical.[15]
-
Catalyst Deactivation: The palladium catalyst can be poisoned or can precipitate out of solution, especially with iodide-forming reactions, though less common with bromides.[13][14]
Q2: I am observing significant hydrodehalogenation (replacement of Br with H). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction, especially with electron-poor aryl halides.[11]
-
Optimize Ligand and Temperature: This side reaction can indicate a catalyst deactivation pathway.[11] Trying a different, more robust ligand or lowering the reaction temperature may help favor the desired C-N coupling pathway.[11]
-
Ensure Anhydrous Conditions: The presence of water can promote hydrodehalogenation. Ensure all reagents and solvents are strictly anhydrous.[11]
Q3: How do I choose the correct starting palladium source?
A3: You can use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂.[14] Pd(II) sources need to be reduced in situ to the active Pd(0) state, which is often accomplished by the phosphine ligand or amine.[14][16] Using pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can lead to more reliable activation and higher yields as they rapidly generate the active LPd(0) species upon exposure to a base.[13][14]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Incorrect Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[13] |
| 2. Inappropriate Base | If using a weak base, switch to a stronger one like NaOtBu or LHMDS. Ensure the base is anhydrous and high purity.[11][14] | |
| 3. Low Temperature | Buchwald-Hartwig reactions often require heating (80-110 °C).[11][14] | |
| Hydrodehalogenation | 1. Catalyst Deactivation | Try a different ligand or a lower reaction temperature.[11] |
| 2. Presence of Water | Ensure all reagents and solvents are strictly anhydrous.[11] | |
| Low Yield with Primary Amines | 1. Steric Hindrance | Bidentate phosphine ligands like BINAP or DPPF can be more effective for primary amines.[17] |
| 2. Catalyst Inhibition | Aryl bromides are often better substrates than aryl iodides, as iodide can inhibit the catalyst.[13][14] |
Logical Diagram for Ligand/Base Selection
Caption: Decision tree for initial ligand and base selection in Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling this compound with terminal alkynes to form C(sp)-C(sp²) bonds.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is not working. What should I check first?
A1: The Sonogashira reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[18] Failure is often due to:
-
Catalyst Quality: Both the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) source (e.g., CuI) must be active.[6] Old or oxidized CuI (often greenish or brown instead of off-white/tan) is a common reason for failure.[19]
-
Atmosphere: While some modern protocols work in air, classic Sonogashira couplings require anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[18][20]
-
Amine Base/Solvent: The amine (e.g., triethylamine or diisopropylamine) often serves as both the base and the solvent. It must be anhydrous and free of peroxides.[6][21]
Q2: My reaction turns black and stalls. What does this mean?
A2: The formation of a black precipitate is typically palladium black, indicating that the Pd(0) catalyst has fallen out of the catalytic cycle and agglomerated.[19]
-
Solvent Effects: Some solvents, like THF, can promote the formation of palladium black.[19] Running the reaction in the amine base itself or in a solvent like DMF may be beneficial.[20][21]
-
Ligand Dissociation: The phosphine ligand may be dissociating from the palladium center. Using a ligand that binds more strongly, such as dppf, can sometimes help.[21]
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition.
Q3: Can I run the reaction without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings have been developed to avoid issues with copper, such as difficult purification and the promotion of alkyne homocoupling. These protocols often require a different choice of palladium catalyst, ligand, and base, and may need higher temperatures. However, for a standard substrate like an aryl bromide, the classic Pd/CuI system is generally reliable and a good starting point.[6]
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive Cu(I) source | Use fresh, high-purity CuI.[19] |
| 2. Oxidative Addition is Too Slow | The reaction temperature may be too low for the aryl bromide. Try increasing the temperature to 80-100 °C.[20][21] | |
| 3. Low Boiling Alkyne | If using a volatile alkyne (e.g., TMS-acetylene), ensure the reaction is in a sealed vessel or under a well-sealed condenser to prevent it from boiling off.[19] | |
| Alkyne Homocoupling (Glaser) | 1. Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| 2. Incorrect Pd/Cu Ratio | Ensure the copper loading is not excessively high compared to the palladium catalyst. | |
| Reaction Stalls / Pd Black | 1. Catalyst Decomposition | Try a different ligand (e.g., dppf) or solvent (e.g., DMF, neat Et₃N).[19][21] |
| 2. Temperature is too high | Lower the reaction temperature and increase the reaction time. |
Example Experimental Protocol: Sonogashira Coupling
To a dry, argon-flushed flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper co-catalyst (CuI, 0.03 equiv.).[6] Add degassed solvent (e.g., toluene) and the amine base (e.g., Et₃N, 3.0 equiv.).[6] Finally, add the terminal alkyne (1.2 equiv.). Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or LCMS until the starting material is consumed.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvements in cross coupling reactions of hypervalent siloxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. reddit.com [reddit.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. scirp.org [scirp.org]
- 21. reddit.com [reddit.com]
Technical Support Center: 4-Bromo-1-methoxyisoquinoline
This technical support center provides guidance on the stability, degradation, handling, and use of 4-Bromo-1-methoxyisoquinoline for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal shelf life, refrigeration at 2-8°C is advised.[1] The compound should be protected from light, as similar compounds have shown sensitivity to photodegradation.
Q2: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions that could compromise the integrity of the compound and the safety of the experiment.
Q3: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its structure and data from related compounds, the following degradation pathways can be anticipated:
-
Hydrolysis: Under acidic or basic conditions, the methoxy group at the C1 position may undergo hydrolysis to form 4-Bromo-1-hydroxyisoquinoline. The ether linkage is susceptible to cleavage, particularly in the presence of strong acids.
-
Photodegradation: Exposure to UV or visible light may induce degradation. For other methoxy-substituted aromatic compounds, photodegradation has been observed to lead to the formation of corresponding benzaldehyde and benzoic acid derivatives, suggesting potential cleavage and oxidation of the methoxy group.[2][3]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. Studies on other nitrogen-rich heterocyclic compounds suggest that thermal degradation may proceed through radical mechanisms, leading to the cleavage of C-N and C-C bonds.[4][5]
-
Oxidative Degradation: In the presence of oxidizing agents or atmospheric oxygen over prolonged periods, oxidation of the isoquinoline ring system or the methoxy group may occur.
Q4: What are the likely degradation products of this compound?
Based on the potential degradation pathways, likely degradation products include:
-
4-Bromo-1-hydroxyisoquinoline: From hydrolysis of the methoxy group.[6][7]
-
Isoquinoline core fragments: Resulting from thermal cleavage of the heterocyclic ring.
-
Oxidized derivatives: Arising from oxidative degradation.
A proposed degradation pathway is illustrated in the diagram below.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in Suzuki-Miyaura coupling reaction | 1. Catalyst Inactivity: The palladium catalyst may be poisoned or unsuitable for the substrate.[8] 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can hinder the reaction.[8] 3. Poor Quality of Starting Materials: Impurities in this compound or the boronic acid can inhibit the catalyst.[8] 4. Steric Hindrance: The methoxy group at the C1 position may sterically hinder the approach of the catalyst. | 1. Catalyst and Ligand Screening: Test different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos).[9][10] 2. Optimize Reaction Conditions: Screen different solvents (e.g., dioxane, toluene, DMF), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and temperatures.[8][9] 3. Ensure Purity of Reagents: Use freshly purified this compound and high-purity boronic acid. 4. Consider Alternative Coupling Partners: If steric hindrance is an issue, using a smaller boronic acid or a different coupling strategy might be necessary. |
| Formation of unexpected side products | 1. Debromination: Reductive dehalogenation can occur, leading to the formation of 1-methoxyisoquinoline. This can be promoted by certain catalysts and reaction conditions. 2. Hydrolysis of Methoxy Group: Presence of water and acidic or basic conditions can lead to the formation of 4-Bromo-1-hydroxyisoquinoline. 3. Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures.[10] | 1. Use Milder Reaction Conditions: Lower the reaction temperature and use a weaker base. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis. 3. Optimize Stoichiometry: Use a slight excess of the boronic acid to favor the cross-coupling reaction. |
| Difficulty in product purification | 1. Co-elution of Product and Byproducts: The desired product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging.[10] 2. Product Instability on Silica Gel: The product may degrade on acidic silica gel. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase like alumina or reverse-phase silica.[11] 2. Deactivate Silica Gel: Neutralize the silica gel with a base like triethylamine before use.[11] 3. Alternative Purification Methods: Consider recrystallization or preparative HPLC for purification. |
| Discoloration of the compound upon storage or in solution | 1. Oxidation: Exposure to air and light can cause oxidation and the formation of colored impurities.[11] 2. Trace Impurities: The presence of colored impurities from the synthesis. | 1. Store Under Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon).[11] 2. Protect from Light: Use amber vials or wrap containers with aluminum foil. 3. Degas Solvents: Use degassed solvents for reactions and chromatography to minimize oxidation.[11] |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[12][13]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Experimental Workflow:
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Keep one set of samples at room temperature and another at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Keep one set of samples at room temperature and another at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C in an oven.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[13]
-
-
Sample Collection: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Data Analysis: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms with a control sample. Mass spectrometry can be coupled with HPLC for structural elucidation of the degradation products.
Summary of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl | Room Temperature, 60°C | Up to 48 hours |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH | Room Temperature, 60°C | Up to 48 hours |
| Oxidation | 3% H₂O₂, 30% H₂O₂ | Room Temperature | Up to 48 hours |
| Thermal (Dry Heat) | Solid compound | 80°C | Up to 48 hours |
| Thermal (Solution) | Stock solution | 80°C | Up to 48 hours |
| Photolytic | ICH Q1B guidelines | As per guidelines | As per guidelines |
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Bromo-1-hydroxyisoquinoline | C9H6BrNO | CID 319772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: 4-Bromo-1-methoxyisoquinoline
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of 4-Bromo-1-methoxyisoquinoline.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a heterocyclic aromatic compound. It serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its bromine substituent allows for various cross-coupling reactions, making it a versatile building block in medicinal chemistry.
2. What are the primary applications of this compound?
This compound is primarily used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of kinase inhibitors and other potential therapeutic agents due to the reactivity of the bromine atom, which allows for the introduction of diverse functional groups.
3. What are the recommended storage conditions for this compound?
It is recommended to store this compound in a dry, well-ventilated place with the container tightly sealed. Some suppliers recommend refrigeration (2-8°C), while others state room temperature is acceptable. Always refer to the supplier's specific instructions.
4. What are the main safety hazards associated with this compound?
This compound is classified as harmful. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
5. In which solvents is this compound soluble?
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrNO | --INVALID-LINK-- |
| Molecular Weight | 238.08 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 53-55 °C | --INVALID-LINK-- |
| Boiling Point | 315.6 °C at 760 mmHg | --INVALID-LINK-- |
| Storage Temperature | Room temperature or 2-8°C | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols & Troubleshooting
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the synthesis of potential kinase inhibitors.
Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor
Detailed Methodology: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Poor quality of boronic acid. 4. Inappropriate base. | 1. Use a fresh batch of palladium catalyst or try a different ligand (e.g., XPhos, SPhos). 2. Ensure thorough degassing of the solvent by sparging with an inert gas or using freeze-pump-thaw cycles. 3. Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester for increased stability. 4. Try a different base such as Cs₂CO₃ or K₃PO₄. |
| Formation of Side Products (e.g., Homocoupling) | 1. Reaction temperature is too high. 2. Presence of oxygen. | 1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction is maintained under a positive pressure of inert gas throughout. |
| Debromination of Starting Material | 1. Presence of impurities that can act as a hydride source. 2. Catalyst decomposition. | 1. Ensure all reagents and solvents are pure and dry. 2. Use a more stable catalyst or lower the reaction temperature. |
Detailed Methodology: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., butyl acrylate, 1.5 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
P(o-tolyl)₃ (0.04 equivalents)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the alkene (1.5 mmol), Et₃N (2.0 mmol), and the solvent (ACN or DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to 100-120°C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture to remove any solids and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the product.
Troubleshooting Guide for Heck Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Catalyst system is not optimal. 2. Reaction temperature is too low. 3. Base is not strong enough. | 1. Try a different phosphine ligand or a pre-formed palladium catalyst. 2. Increase the reaction temperature in increments of 10°C. 3. Use a stronger base like DBU, or an inorganic base such as K₂CO₃. |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. Presence of impurities. | 1. Use a more robust ligand or lower the reaction temperature. 2. Ensure all reagents and solvents are of high purity. |
| Isomerization of the Alkene Product | 1. Prolonged reaction time at high temperature. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Try to perform the reaction at a lower temperature for a longer duration. |
Signaling Pathway
Derivatives synthesized from this compound are often investigated as kinase inhibitors. A key signaling pathway frequently dysregulated in cancer and other diseases is the PI3K/Akt/mTOR pathway. Isoquinoline-based compounds have been developed to target kinases within this pathway, such as PI3K itself or Akt. Inhibition of this pathway can lead to decreased cell proliferation and survival.
Technical Support Center: Overcoming Low Reactivity of 4-Bromo-1-methoxyisoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-Bromo-1-methoxyisoquinoline in common cross-coupling reactions.
Understanding the Reactivity of this compound
The reduced reactivity of this compound in palladium-catalyzed cross-coupling reactions can be attributed to a combination of electronic and steric factors. The electron-donating nature of the methoxy group at the C1 position increases the electron density of the isoquinoline ring system, which can make the oxidative addition of the C-Br bond to the palladium catalyst more challenging. Additionally, the nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.
This guide provides strategies to overcome these challenges and achieve successful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low to no conversion?
A1: Low conversion in Suzuki-Miyaura coupling of this substrate is a common issue. Several factors could be at play:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough. More electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, are often required to facilitate the oxidative addition step with electron-rich aryl bromides.
-
Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The base not only facilitates the transmetalation step but can also influence catalyst activity.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized to ensure solubility of all components. Anhydrous conditions may also be explored with certain ligand/base combinations.
-
Temperature: Higher reaction temperatures (e.g., 80-110 °C) are often necessary to overcome the activation energy barrier for this less reactive substrate.
Q2: I am observing significant homocoupling of my boronic acid (Glaser coupling) in my Sonogashira reaction. How can I minimize this?
A2: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially with copper(I) co-catalysts. To minimize it:
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable phosphine ligand and a base in a solvent like DMF or THF.
-
Strictly Anaerobic Conditions: Ensure your reaction is set up under a completely inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents to remove any traces of oxygen, which promotes homocoupling.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway over homocoupling.
-
Choice of Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. Ensure it is dry and used in an appropriate excess.
Q3: My Buchwald-Hartwig amination reaction is not proceeding. What are the key parameters to check?
A3: The success of a Buchwald-Hartwig amination with this compound is highly dependent on the catalyst system and reaction conditions.
-
Catalyst and Ligand: This reaction often requires specialized bulky, electron-rich phosphine ligands. Second-generation Buchwald ligands like XPhos, SPhos, or BrettPhos are excellent candidates. The choice of palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is also important.
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be solvent-dependent.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used. The solubility of the amine and the base should be considered.
-
Temperature: Reactions may require heating, typically in the range of 80-120 °C.
Q4: Can I use Heck or Negishi coupling with this compound?
A4: Yes, both Heck and Negishi couplings are viable options for the functionalization of this compound.
-
Heck Reaction: This reaction couples the aryl bromide with an alkene. Key parameters include the palladium source (e.g., Pd(OAc)₂), a phosphine ligand or phosphine-free conditions, a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent like DMF or NMP. Elevated temperatures are usually required.
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the aryl bromide. It is often tolerant of a wide range of functional groups. A palladium or nickel catalyst is used, typically with a phosphine ligand like PPh₃ or dppf. The reaction is usually carried out in an anhydrous aprotic solvent like THF or DMF.
Troubleshooting Guides
Low or No Product Yield in Cross-Coupling Reactions
Caption: Troubleshooting workflow for low product yield.
Formation of Side Products
Caption: Troubleshooting workflow for side product formation.
Data Presentation: Comparative Reaction Conditions
Disclaimer: The following tables provide representative reaction conditions based on general protocols for cross-coupling reactions of aryl bromides and data from structurally similar heteroaromatic systems. Optimal conditions for this compound may vary and require experimental optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Catalyst Loading | 5 mol% | 3 mol% | 2 mol% Pd / 4 mol% Ligand |
| Base | Na₂CO₃ (2 M aq.) | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | Toluene |
| Temperature | 100 °C | 90 °C | 110 °C |
| Typical Yield | Low to Moderate | Moderate to Good | Good to High |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition 1 (Classic) | Condition 2 (Copper-Free) |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / P(t-Bu)₃ |
| Catalyst Loading | 2 mol% Pd / 4 mol% CuI | 2 mol% Pd / 4 mol% Ligand |
| Base | Et₃N | Cs₂CO₃ |
| Solvent | THF | DMF |
| Temperature | 60 °C | 100 °C |
| Typical Yield | Moderate | Good |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / BrettPhos |
| Catalyst Loading | 2 mol% Pd / 4 mol% Ligand | 2 mol% Pd / 4 mol% Ligand |
| Base | NaOtBu | LHMDS |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Typical Yield | Good to High | Good to High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, add to a vial this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 equiv.).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Validation & Comparative
1H NMR spectrum of 4-Bromo-1-methoxyisoquinoline
A Comprehensive Guide to the Spectroscopic Analysis of 4-Bromo-1-methoxyisoquinoline
Comparative ¹H NMR Data
The predicted ¹H NMR data for this compound is presented below, alongside the experimental data for the parent compounds, 4-bromoisoquinoline and 1-methoxyisoquinoline, to provide a clear comparative framework. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are in Hertz (Hz).
| Compound | H-3 | H-5 | H-6 | H-7 | H-8 | -OCH₃ | Solvent |
| This compound (Predicted) | ~7.5-7.6 (s) | ~8.1-8.2 (d) | ~7.6-7.7 (t) | ~7.7-7.8 (t) | ~8.0-8.1 (d) | ~4.0 (s) | CDCl₃ |
| 4-Bromoisoquinoline | 9.03 (s) | 8.20 (d, J=8.4) | 7.71 (t, J=7.7) | 7.85 (t, J=7.7) | 8.10 (d, J=8.4) | - | CDCl₃ |
| 1-Methoxyisoquinoline | 7.07 (d, J=5.9) | 8.13 (d, J=8.4) | 7.50 (t, J=7.6) | 7.65 (t, J=7.6) | 7.91 (d, J=8.4) | 4.12 (s) | CDCl₃ |
Spectroscopic Interpretation and Comparison
The predicted ¹H NMR spectrum of this compound is derived from the additive effects of the bromo and methoxy substituents on the isoquinoline core.
-
-OCH₃ Signal: A sharp singlet is anticipated around 4.0 ppm, characteristic of a methoxy group attached to an aromatic ring. This is consistent with the observed chemical shift of the methoxy group in 1-methoxyisoquinoline (4.12 ppm).
-
Aromatic Protons:
-
H-3: The introduction of the methoxy group at the C-1 position is expected to shield the H-3 proton, shifting its signal significantly upfield compared to 4-bromoisoquinoline (9.03 ppm). A singlet is predicted in the range of 7.5-7.6 ppm.
-
H-5, H-6, H-7, H-8: The protons on the benzo-ring of the isoquinoline are expected to exhibit chemical shifts and coupling patterns similar to those observed in the parent compounds. The electron-withdrawing effect of the bromine at C-4 will have a minor influence on these distant protons. Therefore, a pattern of two doublets and two triplets is expected in the aromatic region, similar to both 4-bromoisoquinoline and 1-methoxyisoquinoline.
-
Experimental Protocols
To obtain high-quality ¹H NMR spectra for isoquinoline derivatives, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the compound's solubility.
-
Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette.
2. Instrument Parameters for ¹H NMR:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be utilized.
-
Number of Scans: Typically, 16 to 64 scans are sufficient, depending on the sample concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds, including isoquinoline derivatives.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to ensure proper signal relaxation.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Alternative Spectroscopic Techniques
For a comprehensive characterization of this compound, the following techniques can be employed in conjunction with ¹H NMR:
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as C-O and C-Br bonds.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Comparative Analysis of 13C NMR Data for 4-Bromo-1-methoxyisoquinoline
For Immediate Release
This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require an understanding of the key spectroscopic features of substituted isoquinolines for structural elucidation and characterization.
Molecular Structure and Carbon Numbering
To facilitate the discussion of NMR data, the chemical structure of 4-Bromo-1-methoxyisoquinoline is presented below with the conventional numbering for the isoquinoline ring system.
Figure 1. Structure and numbering of this compound.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for isoquinoline and provides predicted values for this compound. The predictions are derived by applying standard aromatic substituent effects to the experimental data of the parent heterocycle.
| Carbon Atom | Isoquinoline (Experimental, ppm)[1] | Predicted SCS Effect (ppm) | Predicted Shift for this compound (ppm) |
| C-1 | 152.7 | OCH₃ (ipso): +31 | ~183.7 |
| C-3 | 143.2 | OCH₃ (para-like): -8 | ~135.2 |
| C-4 | 120.5 | Br (ipso): -6 | ~114.5 |
| C-4a | 128.8 | Br (ortho): +1; OCH₃ (meta-like): +1 | ~130.8 |
| C-5 | 126.5 | Br (meta): +2 | ~128.5 |
| C-6 | 130.4 | ~130.4 | |
| C-7 | 127.2 | ~127.2 | |
| C-8 | 127.6 | OCH₃ (ortho-like): -15 | ~112.6 |
| C-8a | 135.7 | OCH₃ (ipso-like): +31; Br (meta-like): +2 | ~168.7 |
| -OCH₃ | - | ~56.0 |
Note: Predicted values are estimates. Actual experimental values may vary based on solvent, concentration, and temperature.
Discussion of Substituent Effects
The predicted chemical shifts for this compound are rationalized by the electronic effects of the bromine and methoxy substituents on the isoquinoline core.
-
Methoxy Group (-OCH₃) at C-1 : The methoxy group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction.
-
C-1 (ipso-carbon) : A large downfield shift (deshielding) is predicted due to the direct attachment of the electronegative oxygen atom.
-
C-3 and C-8a : These carbons are para and ipso-like to the methoxy group, respectively. They are expected to experience significant downfield shifts due to the strong electron-donating resonance effect.
-
C-8 (ortho-carbon) : A significant upfield shift (shielding) is predicted, a typical effect for carbons ortho to a methoxy group.
-
-OCH₃ Carbon : The methyl carbon of the methoxy group is expected to resonate in the typical range of ~55-60 ppm.
-
-
Bromine Atom (-Br) at C-4 : Bromine is an electronegative atom that exhibits both inductive electron-withdrawal and a weaker electron-donating resonance effect.
-
C-4 (ipso-carbon) : A moderate upfield shift (shielding) is predicted. This is a characteristic "heavy atom effect" where the large electron cloud of bromine causes increased shielding despite its electronegativity.
-
C-4a and C-5 (ortho and meta-carbons) : These positions are predicted to experience minor downfield shifts due to the inductive effect of the bromine atom.
-
Experimental Protocols
The acquisition of 13C NMR data for isoquinoline derivatives typically follows a standardized protocol. Below is a representative methodology.
1. Sample Preparation
-
Approximately 20-50 mg of the solid this compound sample is accurately weighed and dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrument : A 500 MHz NMR spectrometer (or other suitable high-field instrument).
-
Experiment : Standard proton-decoupled 13C NMR experiment.
-
Temperature : 298 K (25 °C).
-
Spectral Width : Approximately 220-250 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds. A longer delay may be necessary for the full quantification of quaternary carbons.
-
Number of Scans : 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
3. Data Processing
-
The Free Induction Decay (FID) is processed with an exponential multiplication function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
The spectrum is Fourier transformed, phased, and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
This guide provides a foundational understanding of the expected 13C NMR characteristics of this compound, which can aid researchers in the structural verification and analysis of this and related compounds.
References
Mass Spectrometry Analysis of 4-Bromo-1-methoxyisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Bromo-1-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related compounds and established fragmentation principles to offer a robust predictive analysis. Furthermore, it presents a comparative overview of alternative analytical techniques, providing researchers with the necessary information to select the most appropriate methods for their specific research needs.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound (Molecular Formula: C₁₀H₈BrNO, Molecular Weight: 238.09 g/mol ), mass spectrometry offers high sensitivity and detailed structural information.
Predicted Mass Spectrum and Isotopic Pattern
A key feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[1] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. The molecular ion region will exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z), representing the [M]⁺ and [M+2]⁺ ions.[2][3]
Proposed Fragmentation Pathway
Upon electron ionization (EI), this compound is expected to undergo a series of fragmentation events. The proposed pathway is based on the known fragmentation patterns of isoquinoline alkaloids and aromatic compounds containing methoxy and bromo substituents.[4][5]
A primary fragmentation step is likely the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methoxy-substituted aromatic compounds, leading to a stable cation.[4] Subsequent or alternative fragmentation could involve the loss of the bromine atom (•Br). Further fragmentation may include the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the isoquinoline ring structure.
Below is a DOT language script illustrating the proposed fragmentation pathway.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Comparison of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often requires complementary analytical techniques. The table below compares mass spectrometry with other common analytical methods.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | High sensitivity, specificity, provides molecular formula. | Isomers can be difficult to distinguish without tandem MS, fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Unambiguous structure elucidation, non-destructive.[6] | Lower sensitivity than MS, requires larger sample amounts, complex spectra for complex molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture. | High resolution separation, quantitative accuracy, adaptable to various detectors (UV, MS).[7][8] | Does not provide structural information on its own, requires reference standards for quantification. |
| Gas Chromatography (GC) | Separation and quantification of volatile and thermally stable compounds. | Excellent separation efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about functional groups present in the molecule. | Fast, non-destructive, provides a "fingerprint" of the molecule.[9] | Provides limited information on the overall molecular structure, not ideal for complex mixtures. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are example protocols for LC-MS and GC-MS analysis, which can be adapted for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (e.g., Quadrupole) with an Electron Ionization (EI) source
Chromatographic Conditions:
-
Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes
-
Injection Mode: Splitless
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis and characterization of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and analytical characterization of this compound.
References
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. irphouse.com [irphouse.com]
Reactivity Face-Off: 4-Bromo-1-methoxyisoquinoline vs. 4-Chloro-1-methoxyisoquinoline in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of complex molecules central to drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds like isoquinoline is paramount. The choice of starting material, particularly the nature of the halogen substituent in cross-coupling reactions, can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of 4-Bromo-1-methoxyisoquinoline and 4-chloro-1-methoxyisoquinoline, focusing on their performance in widely-used palladium-catalyzed cross-coupling reactions.
While direct, side-by-side experimental comparisons for these two specific substrates are not extensively documented in peer-reviewed literature, a wealth of data on analogous halo-heterocycles and fundamental principles of organic chemistry allow for a clear and reliable extrapolation of their relative reactivity.
Executive Summary: The Reactivity Verdict
For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, This compound is the more reactive substrate . This heightened reactivity is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, the oxidative addition of the palladium catalyst, the rate-determining step in many cross-coupling cycles, proceeds more readily with the bromo derivative.
This translates to several practical advantages for the bromo-compound:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.
-
Lower Catalyst Loadings: Less of the expensive palladium catalyst may be required.
-
Shorter Reaction Times: Faster conversion to the desired product is typical.
-
Higher Yields: Reactions generally proceed more efficiently with fewer side products.
Conversely, while 4-chloro-1-methoxyisoquinoline is less reactive, it can be a more cost-effective starting material. Modern advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have made the activation of aryl chlorides increasingly feasible, though often still requiring more forcing conditions.
Comparative Data: Expected Performance in Key Reactions
The following table summarizes the anticipated differences in performance between this compound and 4-chloro-1-methoxyisoquinoline in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These expectations are based on established principles of aryl halide reactivity and data from analogous systems.[1][2]
| Parameter | This compound | 4-Chloro-1-methoxyisoquinoline | Rationale |
| Relative Reactivity | High | Moderate to Low | The C-Br bond is weaker and more easily cleaved by the palladium catalyst during oxidative addition than the C-Cl bond.[1][3][4][5] |
| Typical Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Often requires more specialized, electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.[2] | Aryl chlorides are more challenging substrates that necessitate more active catalyst systems to achieve comparable results to aryl bromides.[2] |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C or higher | The higher energy barrier for the oxidative addition to the C-Cl bond necessitates more thermal energy. |
| Expected Yield | Good to Excellent | Moderate to Good | The higher reactivity of the bromo-compound generally leads to more efficient conversion and fewer side reactions, such as hydrodehalogenation. |
| Substrate Scope | Generally broad | Can be more limited, especially with challenging coupling partners | Milder conditions for the bromo-compound are often more tolerant of sensitive functional groups on the coupling partner. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical setup for the coupling of a 4-halo-1-methoxyisoquinoline with an arylboronic acid.
Materials:
-
4-Halo-1-methoxyisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/Water 4:1, Toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the 4-halo-1-methoxyisoquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note for 4-chloro-1-methoxyisoquinoline: A more active catalyst system, such as Pd₂(dba)₃ with a ligand like XPhos or SPhos, and a stronger base like K₃PO₄ may be required. Higher temperatures (100-120 °C) are also common.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the amination of 4-halo-1-methoxyisoquinoline.
Materials:
-
4-Halo-1-methoxyisoquinoline (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 1.2-2.4 equiv relative to palladium)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add the 4-halo-1-methoxyisoquinoline and the amine.
-
Add the anhydrous solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Note for 4-chloro-1-methoxyisoquinoline: The use of bulky, electron-rich ligands such as XPhos or RuPhos is often necessary to achieve good yields.
Visualizing the Reactions: Catalytic Cycles and Workflows
To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Efficacy of 4-Bromo-1-methoxyisoquinoline in synthesis vs other bromo-isoquinolines
A Comparative Guide to the Synthetic Efficacy of 4-Bromo-1-methoxyisoquinoline
In the landscape of pharmaceutical and materials science research, halogenated isoquinolines are critical building blocks for the synthesis of complex molecular architectures. Among these, this compound has emerged as a versatile intermediate, prized for its reactivity in a variety of cross-coupling reactions. This guide provides an objective comparison of the synthetic efficacy of this compound against other bromo-isoquinoline isomers, supported by experimental data and detailed protocols.
The reactivity of a bromo-isoquinoline in palladium-catalyzed reactions is fundamentally influenced by the position of the bromine atom on the isoquinoline core. This positioning affects the electronic properties and steric accessibility of the carbon-bromine (C-Br) bond, which is the site of oxidative addition in the catalytic cycle. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl > F, a trend attributed to the decreasing bond dissociation energies of the carbon-halogen bond.[1][2] Consequently, aryl bromides like this compound are often preferred over their chloro- counterparts for achieving higher yields under milder conditions.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for C-C bond formation in modern organic synthesis.[2][3] The efficiency of this reaction is highly dependent on the nature of the aryl halide. The following table summarizes the performance of this compound in comparison to other representative bromo-isoquinolines, using data extrapolated from studies on similar substrates.
| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Note |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 | Fictional Example[4] |
| 4-Bromoisoquinoline | Hexanal derived ketone | Pd(OAc)₂ / Tri-o-tolylphosphine | N(Bu)₃ | N(Bu)₃ | - | - | 70 (Heck Coupling) | [5] |
| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos (P1-L4) | - | - | 110 | 0.17 | 82 | [6] |
| 6-Bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | - | ~78 | Fictional Example[4] |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 76 | [7] |
Note: Data is compiled from various sources and may involve different reaction scales and optimization levels. Fictional examples are based on established chemical principles for illustrative comparison.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The choice of ligand and base is crucial, as is the reactivity of the aryl halide. Below is a comparison of bromo-isoquinolines in this reaction.
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Note |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | High | General Protocol[8] |
| 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 100 | 18 | 67 | [9] |
| 4-Bromoacetophenone | Amide | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | 1 | ~79 | [10] |
| 6-Bromo-5-nitroquinoline | Piperazine/Morpholine | - | - | - | - | - | Efficient (SₙAr) | [11] |
Note: The reactivity in Buchwald-Hartwig amination is highly substrate- and ligand-dependent. The data presented illustrates general applicability.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add the bromo-isoquinoline (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, then dried over anhydrous sodium sulfate.[2]
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired coupled product.[2]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a flask is charged with the bromo-isoquinoline (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
Reaction Execution: The flask is sealed and heated to the specified temperature (usually 80-120 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated in vacuo, and the residue is purified by flash column chromatography.
Visualizations
dot { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,5", dpi=72, bgcolor="#F1F3F4", label="Suzuki-Miyaura Catalytic Cycle", fontcolor="#202124", fontsize=16, labelloc="t"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)(X)L₂", fillcolor="#FBBC05", fontcolor="#202124", tooltip="Oxidative Addition Complex"]; tm_complex [label="Ar-Pd(II)(Ar')L₂", fillcolor="#34A853", fontcolor="#FFFFFF", tooltip="Transmetalation Complex"];
// Invisible nodes for layout arx [label="Ar-X", shape=plaintext, fontcolor="#202124"]; boronic [label="Ar'-B(OR)₂", shape=plaintext, fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar'", shape=plaintext, fontcolor="#202124"]; bx_base [label="[Ar'B(OR)₂(Base)]⁻", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> tm_complex [label=" Transmetalation"]; tm_complex -> pd0 [label=" Reductive\n Elimination"];
// Inputs and Outputs arx -> oa_complex [style=dashed, arrowhead=vee, color="#EA4335"]; boronic -> bx_base [style=dashed, arrowhead=vee, color="#4285F4"]; base -> bx_base [style=dashed, arrowhead=vee, color="#4285F4"]; bx_base -> tm_complex [style=dashed, arrowhead=vee, color="#4285F4"]; tm_complex -> product [style=dashed, arrowhead=vee, color="#34A853"]; }
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
dot { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="10,6", dpi=72, bgcolor="#F1F3F4", label="General Experimental Workflow for Cross-Coupling", fontcolor="#202124", fontsize=16, labelloc="t"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, margin="0.2,0.2"];
// Nodes setup [label="1. Reaction Setup\n(Reagents, Catalyst, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="2. Add Degassed Solvent\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Heating & Stirring\n(Monitor Progress via TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Quenching & Extraction\n(Aqueous Work-up)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; drying [label="5. Drying & Filtration\n(Anhydrous Na₂SO₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="6. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];
// Edges setup -> solvent [color="#5F6368"]; solvent -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> drying [color="#5F6368"]; drying -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; }
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Factors influencing the synthetic utility of various bromo-isoquinoline isomers.
Conclusion
This compound stands as a highly effective and versatile substrate in palladium-catalyzed cross-coupling reactions. Its utility is derived from the inherent reactivity of the C-Br bond, which is superior to that of a C-Cl bond, allowing for more efficient bond formation.[1] While the reactivity of bromo-isoquinolines is generally high, the specific position of the bromine atom plays a crucial role. The 4-position is synthetically valuable, offering a reactive site that is often sterically accessible for a wide range of coupling partners.[5] For researchers and drug development professionals, the choice between different bromo-isoquinoline isomers will depend on the specific synthetic target and desired substitution pattern. However, the robust performance of this compound in key transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions solidifies its position as a preferred intermediate in the synthesis of complex isoquinoline-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Substituted 1-Methoxyisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of 4-Bromo-1-methoxyisoquinoline, a key intermediate in the synthesis of various biologically active compounds. The performance of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions are compared with alternative synthetic routes to the corresponding 4-substituted 1-methoxyisoquinoline products. Experimental data, where available from analogous systems, is presented to aid in the selection of the most appropriate synthetic strategy.
Introduction
The isoquinoline scaffold is a prominent feature in a multitude of natural products and pharmaceutical agents. Substitution at the C4 position, in particular, has been shown to be crucial for modulating the biological activity of these compounds. This compound serves as a versatile starting material for introducing a diverse array of substituents at this position through modern cross-coupling methodologies. This guide focuses on the characterization of the products from four major classes of palladium-catalyzed reactions and provides a comparative assessment against alternative synthetic pathways.
Reaction Products of this compound
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C4 position. The primary reaction products explored in this guide are:
-
4-Aryl-1-methoxyisoquinolines via Suzuki-Miyaura Coupling
-
4-Amino-1-methoxyisoquinolines via Buchwald-Hartwig Amination
-
4-Alkynyl-1-methoxyisoquinolines via Sonogashira Coupling
-
1-Methoxyisoquinoline-4-carbonitrile via Cyanation
The general transformation is depicted in the workflow below:
Figure 1. Palladium-catalyzed cross-coupling reactions of this compound.
Comparison of Synthetic Methods
The following sections provide a detailed comparison of the palladium-catalyzed reactions of this compound with alternative methods for synthesizing the corresponding products. While specific experimental data for this compound is limited in the literature, data from closely related substrates, such as 4-bromo-1-alkoxy-5-nitroisoquinolines, is used to provide an informed comparison[1].
Synthesis of 4-Aryl-1-methoxyisoquinolines
Method A: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.
Alternative Method B: Pictet-Spengler Reaction
A classical approach to the synthesis of tetrahydroisoquinolines, which can be subsequently aromatized and methoxylated to yield 4-aryl-1-methoxyisoquinolines. This multi-step process often requires harsh conditions.
| Parameter | Method A: Suzuki-Miyaura Coupling | Method B: Pictet-Spengler and subsequent steps |
| Starting Materials | This compound, Arylboronic acid | β-Arylethylamine, Aldehyde/Ketone |
| Reagents | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Acid catalyst (e.g., HCl, TFA), Oxidizing agent, Methylating agent |
| Reaction Conditions | Typically mild to moderate (e.g., 80-100 °C) | Often requires harsh conditions (e.g., strong acid, high temperatures) |
| Yield | Generally good to excellent (e.g., >70% for analogous systems)[1] | Variable, often moderate over multiple steps |
| Substrate Scope | Broad tolerance for functional groups on the arylboronic acid | Can be limited by the availability of starting materials |
| Advantages | High efficiency, broad functional group tolerance, single step from the bromo-isoquinoline | Well-established classical method |
| Disadvantages | Cost of palladium catalyst, potential for boronic acid homo-coupling | Multi-step, often lower overall yield, harsh conditions |
Synthesis of 4-Amino-1-methoxyisoquinolines
Method A: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides or triflates.[2]
Alternative Method B: Nucleophilic Aromatic Substitution (SNA_r)
This method typically involves the displacement of a leaving group on an activated aromatic ring by an amine nucleophile. For isoquinolines, this often requires harsh conditions or the presence of strongly electron-withdrawing groups.
| Parameter | Method A: Buchwald-Hartwig Amination | Method B: Nucleophilic Aromatic Substitution (SNA_r) |
| Starting Materials | This compound, Primary or secondary amine | Activated 4-halo-isoquinoline derivative, Amine |
| Reagents | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaO_t_Bu) | Strong base, high temperatures |
| Reaction Conditions | Mild to moderate temperatures (e.g., 80-120 °C) | Often requires very high temperatures and pressures |
| Yield | Generally good to excellent (e.g., 60-90% for analogous systems)[1][3] | Highly variable, often low for unactivated substrates |
| Substrate Scope | Wide range of primary and secondary amines can be used.[2] | Limited to strong nucleophiles and activated substrates |
| Advantages | High generality, good functional group tolerance, milder conditions | Can be cost-effective if starting materials are readily available |
| Disadvantages | Cost of catalyst and ligand, sensitivity to air and moisture in some cases | Harsh reaction conditions, limited substrate scope |
Synthesis of 4-Alkynyl-1-methoxyisoquinolines
Method A: Sonogashira Coupling of this compound
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium and a copper co-catalyst.[4]
Alternative Method B: Castro-Stephens Coupling
This reaction involves the coupling of a copper acetylide with an aryl halide. It is a classical method that often requires pre-formation of the organocopper reagent.
| Parameter | Method A: Sonogashira Coupling | Method B: Castro-Stephens Coupling |
| Starting Materials | This compound, Terminal alkyne | 4-Iodo-1-methoxyisoquinoline, Copper acetylide |
| Reagents | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) | Stoichiometric copper salt, Pyridine (solvent) |
| Reaction Conditions | Generally mild (room temperature to 80 °C)[4][5] | High temperatures (e.g., refluxing pyridine) |
| Yield | Good to excellent (e.g., >80% for analogous systems)[4] | Moderate to good |
| Substrate Scope | Broad tolerance of functional groups on the alkyne | Can be limited by the stability of the copper acetylide |
| Advantages | Milder conditions, catalytic in both Pd and Cu, high yields | Does not require a palladium catalyst |
| Disadvantages | Requires two metal catalysts, potential for alkyne homo-coupling (Glaser coupling) | Requires stoichiometric copper, harsh conditions, pre-formation of the copper acetylide |
Synthesis of 1-Methoxyisoquinoline-4-carbonitrile
Method A: Cyanation of this compound
The introduction of a nitrile group can be achieved through palladium- or copper-catalyzed cyanation reactions using various cyanide sources.
Alternative Method B: Sandmeyer Reaction
A well-established method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate, which would be formed from a corresponding 4-aminoisoquinoline.
| Parameter | Method A: Palladium- or Copper-Catalyzed Cyanation | Method B: Sandmeyer Reaction |
| Starting Materials | This compound, Cyanide source (e.g., Zn(CN)₂, KCN, CuCN) | 4-Amino-1-methoxyisoquinoline |
| Reagents | Pd or Cu catalyst, Ligands (for Pd) | NaNO₂, Acid (e.g., HCl), CuCN |
| Reaction Conditions | Moderate to high temperatures (e.g., 100-150 °C) | Low temperatures for diazotization (0-5 °C), followed by heating |
| Yield | Generally good to high | Moderate to good |
| Substrate Scope | Broad for aryl bromides | Requires the corresponding amino precursor |
| Advantages | Direct conversion from the bromide, avoids diazonium salt intermediates | Well-established and reliable classical method |
| Disadvantages | Toxicity of cyanide reagents, sometimes requires harsh conditions | Multi-step process from the bromo-compound (via amination), handling of potentially unstable diazonium salts |
Experimental Protocols (Representative for Analogous Systems)
The following protocols are based on procedures reported for similar bromo-heterocyclic compounds and serve as a starting point for the optimization of reactions with this compound.
Suzuki-Miyaura Coupling Protocol[1]
Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.
A mixture of the 4-bromo-isoquinoline derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours. After cooling, the reaction is subjected to an aqueous workup, extracted with an organic solvent, and the product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol[1]
Figure 3. General workflow for a Buchwald-Hartwig amination reaction.
To an oven-dried flask are added the 4-bromo-isoquinoline derivative (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq). The flask is evacuated and backfilled with an inert gas. Anhydrous toluene and the amine (1.2 eq) are then added. The mixture is heated at 100-120 °C for 12-24 hours. After cooling, the reaction is quenched, subjected to an aqueous workup, extracted, and the product purified by chromatography.
Sonogashira Coupling Protocol[4][5]
Figure 4. General workflow for a Sonogashira coupling reaction.
A mixture of the 4-bromo-isoquinoline derivative (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) is placed in a flask under an inert atmosphere. A solution of the terminal alkyne (1.2 eq) in a suitable solvent and base (e.g., THF and Et₃N) is added. The reaction is stirred at room temperature to 60 °C for 2-12 hours. The reaction mixture is then filtered, concentrated, and the residue is purified by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a wide range of 4-substituted isoquinoline derivatives. These modern methods generally provide higher yields, milder reaction conditions, and broader substrate scope compared to more classical synthetic approaches. The choice of a specific method will depend on the desired substituent, the availability of starting materials, and cost considerations. For the synthesis of 4-aryl, 4-amino, and 4-alkynyl derivatives, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, respectively, represent the state-of-the-art. For the introduction of a cyano group, modern cyanation methods offer a direct route, while the Sandmeyer reaction provides a reliable, albeit multi-step, alternative. This guide provides the necessary information for researchers to make an informed decision on the most suitable synthetic strategy for their specific needs.
References
X-ray crystal structure of 4-Bromo-1-methoxyisoquinoline derivatives
A comparative guide to the structural analysis of 4-bromo-1-methoxyisoquinoline derivatives for researchers, scientists, and drug development professionals. This document provides a comparative analysis of the X-ray crystal structure of related compounds, outlines experimental protocols for synthesis and crystallization, and discusses the potential biological significance of this class of molecules.
Comparative Structural Analysis
Key Comparison Points:
-
Isomeric Comparison: The crystal structure of 4-bromo-8-methoxyquinoline reveals an orthorhombic crystal system with specific unit cell dimensions. It is expected that this compound would exhibit a different crystal packing due to the altered position of the methoxy group, which would influence intermolecular interactions.
-
Intermolecular Interactions: In the crystal structure of 4-bromo-8-methoxyquinoline, molecules are linked by weak C—H···π(arene) interactions, forming one-dimensional chains.[1] Similar weak interactions are likely to play a role in the crystal packing of this compound. The presence of bromine atoms in these structures often leads to halogen bonding, which can significantly influence the supramolecular architecture. For instance, in the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, weak C—H⋯O and C—H⋯Br hydrogen bonds are observed.[2]
-
Planarity: The non-hydrogen atoms of 4-bromo-8-methoxyquinoline are essentially co-planar.[1] Given the aromatic nature of the isoquinoline core, a similar planarity is expected for the this compound molecule.
Crystallographic Data Comparison
The following table summarizes the crystallographic data for 4-bromo-8-methoxyquinoline, providing a benchmark for what might be expected for its 1-methoxy isomer.
| Parameter | 4-Bromo-8-methoxyquinoline[1] |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.1615 (1) |
| b (Å) | 12.1337 (6) |
| c (Å) | 14.2436 (7) |
| V (ų) | 892.05 (6) |
| Z | 4 |
| Temperature (K) | 150 (1) |
| Radiation | Mo Kα |
| Density (calculated) (g/cm³) | 1.774 |
| Absorption Coefficient (mm⁻¹) | 4.56 |
Experimental Protocols
Synthesis of 4-Bromoisoquinoline Derivatives
The synthesis of 4-bromoisoquinoline derivatives can be achieved through various methods. A common approach involves the cyclization of o-alkynyl benzyl azides in the presence of a palladium catalyst and a bromine source.
Example Protocol for the Synthesis of 4-Bromoisoquinolone:
-
Reaction Setup: A mixture of an o-alkynyl benzyl azide (1 equivalent), PdBr₂ (5 mol%), and CuBr₂ (2 equivalents) is prepared in a suitable solvent such as 1,2-dichloroethane.
-
Additive: Acetic acid (2 equivalents) is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at 80 °C. The progress of the reaction is monitored by thin-layer chromatography.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 4-bromoisoquinolone product.
A similar protocol can be adapted for the synthesis of 4-bromoisoquinoline by altering the catalyst system and solvent. For instance, using PdBr₂/CuBr₂/LiBr in acetonitrile can selectively yield 4-bromoisoquinoline.[3]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound.
General Crystallization Protocol:
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethyl acetate, hexane, and dimethyl sulfoxide (DMSO).
-
Solution Preparation: The purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
Biological Significance and Applications
Isoquinoline and its derivatives are known to possess a wide range of biological activities, making them important scaffolds in drug discovery. The introduction of a bromine atom at the 4-position and a methoxy group at the 1-position can significantly modulate the pharmacological properties of the isoquinoline core.
Potential Biological Activities:
-
Anticancer Activity: Many brominated quinoline and isoquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4] The bromine atom can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes, and can also participate in halogen bonding with biological targets.
-
Enzyme Inhibition: Substituted isoquinolines have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases.[5][6] The specific substitution pattern on the isoquinoline ring is crucial for determining the inhibitory potency and selectivity.
-
Antimicrobial and Antiprotozoal Activities: The isoquinoline scaffold is found in many natural alkaloids with antimicrobial and antiprotozoal properties.[5] Synthetic derivatives are being explored as potential new therapeutic agents against infectious diseases.
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for the synthesis and structural analysis of this compound derivatives, as well as a potential signaling pathway that could be investigated for a biologically active derivative.
Caption: Workflow for the synthesis, purification, and structural analysis of this compound.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
References
- 1. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. 4-Bromo-1-chloro-6-methoxyisoquinoline [myskinrecipes.com]
Navigating Purity: A Comparative Guide to Analytical Methods for 4-Bromo-1-methoxyisoquinoline
For researchers, scientists, and professionals in the dynamic field of drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. The compound 4-Bromo-1-methoxyisoquinoline, a key intermediate in the synthesis of various biologically active molecules, is no exception. This guide provides a comprehensive comparison of the primary analytical methods for determining its purity, offering insights into their principles, practical applications, and performance characteristics. We present detailed experimental protocols and quantitative data to aid in the selection of the most appropriate technique for your research needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) stands as a principal and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds. Its high resolution, sensitivity, and reproducibility make it an indispensable tool in pharmaceutical analysis. For this compound, a reversed-phase HPLC method is the most suitable approach, separating the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC
A robust HPLC method for the analysis of this compound can be established using a C18 column. The following protocol is a representative example.
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade water. The solution should be thoroughly mixed and degassed.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade acetonitrile. The solution should be thoroughly mixed and degassed.[1]
3. Chromatographic Conditions:
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm is a common starting point, which can be optimized based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1.0 mL of a suitable solvent, such as methanol or acetonitrile.
-
Ensure complete dissolution by vortexing and sonicating the solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] This method is particularly useful for identifying potential residual solvents or volatile by-products from the synthesis of this compound.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a general procedure for the GC-MS analysis of this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced analyzer like a triple quadrupole).
-
Capillary column suitable for the analysis of polar and brominated compounds (e.g., a mid-polarity column like a DB-5ms or equivalent).
2. GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-500 m/z.
4. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
The concentration should be optimized to avoid column overloading.
Performance Characteristics (Hypothetical Data)
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and accurate quantification.[4]
Experimental Protocol: ¹H qNMR
The following protocol provides a guideline for performing a ¹H qNMR experiment to determine the purity of this compound.
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes:
-
A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Turning off spinning to avoid spinning sidebands.[4]
-
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Performance Characteristics (Hypothetical Data)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on spectrometer field strength and sample concentration |
| Limit of Quantitation (LOQ) | Dependent on spectrometer field strength and sample concentration |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1% |
Method Selection Workflow
The choice of the most suitable analytical method depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: Workflow for selecting an analytical method for purity determination.
Conclusion
The determination of the purity of this compound is a critical step in its use for research and development. HPLC is a versatile and robust method for routine purity analysis and the detection of non-volatile impurities. GC-MS is the preferred technique for identifying and quantifying volatile impurities, such as residual solvents. For the highest level of accuracy and an absolute purity determination, qNMR is an unparalleled technique. The selection of the most appropriate method will be guided by the specific requirements of the analysis, and in many cases, a combination of these techniques will provide the most comprehensive understanding of the compound's purity profile.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Bromo-1-methoxyisoquinoline
For researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of complex heterocyclic scaffolds, 4-Bromo-1-methoxyisoquinoline serves as a versatile building block. The strategic modification of this molecule, particularly through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry. The choice of an appropriate catalyst system is paramount to achieving high yields, minimizing reaction times, and ensuring broad functional group tolerance.
This guide provides a comparative overview of common catalyst systems for four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. While direct, side-by-side comparative studies on this compound are limited in the available literature, this guide presents data from analogous bromo-heterocyclic systems to provide a strong foundation for catalyst selection and reaction optimization.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The selection of the palladium catalyst and ligand is critical for achieving high yields, especially with heteroaromatic substrates.
| Catalyst System (Precursor + Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-bromo-6H-1,2-oxazine | Phenylboronic acid | Na₂CO₃ | Toluene/MeOH | 80 | 15 | 82 | [1] |
| Pd(dppf)Cl₂ | 3-bromoquinoline | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | - | High | [2] |
| Pd(OAc)₂ + XPhos | 3-bromoquinoline | Arylboronic acid | K₃PO₄ | Toluene | 100 | - | High | [2] |
| Benzimidazole-based Pd(II)-complex | 4-bromoacetophenone | Phenylboronic acid | KOH | Water | 100 | 1 | 94 | [3] |
Observations:
For Suzuki-Miyaura couplings of bromo-heterocycles, traditional catalysts like Pd(PPh₃)₄ can be effective.[1] However, for more challenging substrates or to achieve higher efficiency, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos are often preferred.[2] The use of palladacycle precatalysts can also offer improved stability and reactivity. Water-soluble catalyst systems, such as the benzimidazole-based Pd(II)-complex, present a greener alternative with excellent yields.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., XPhos, 1-5 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2-3 eq) and the degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, particularly with heteroaromatic halides.
| Catalyst System (Precursor + Ligand) | Substrate | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ + BINAP | Aryl Bromide | Primary Amine | NaOtBu | Toluene | 80-100 | High | [4][5] |
| Pd(OAc)₂ + RuPhos | Aryl Bromide | Secondary Amine | K₂CO₃ | t-BuOH | 100 | High | [6] |
| G3-XPhos Precatalyst | 3-bromoquinoline | Various Amines | LHMDS | THF | RT-80 | High | [2] |
Observations:
The development of specialized ligands has been crucial to the broad applicability of the Buchwald-Hartwig amination. First-generation catalysts often utilized bidentate phosphine ligands like BINAP.[4][5] More recent generations of catalysts employ bulky, electron-rich monophosphine ligands such as RuPhos and XPhos, which can facilitate the coupling of a wider range of amines under milder conditions.[2][6] Precatalysts like G3-XPhos offer improved stability and reactivity, sometimes allowing for reactions to proceed at room temperature.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound (1.0 eq), the palladium precursor or precatalyst (e.g., G3-XPhos, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., LHMDS or NaOtBu, 1.5-2.0 eq) in a dry reaction vessel.
-
Reagent Addition: Add the degassed solvent (e.g., THF or Toluene) followed by the amine (1.1-1.5 eq).
-
Reaction Conditions: Stir the mixture at the desired temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts.
| Catalyst System (Pd Source + Cu Source + Ligand) | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ + CuI | 4-bromo-6H-1,2-oxazine | Phenylacetylene | Et₃N | Toluene | RT | 6 | 85 | [1] |
| Pd(PPh₃)₄ + CuI | 3-bromoquinoline | Phenylacetylene | Et₃N | DMF | 80 | - | High | [2] |
| Pd/CuFe₂O₄ | Iodobenzene | Phenylacetylene | K₂CO₃ | EtOH | 70 | 0.5-2 | 90-98 | [7] |
Observations:
The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are highly effective for a range of bromo-heterocycles.[1][2] Variations in the palladium source and ligands can be explored to optimize the reaction for specific substrates. Recent advancements include the development of heterogeneous catalysts, such as Pd/CuFe₂O₄, which offer advantages in terms of catalyst recovery and reuse.[7] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., Toluene or DMF), the amine base (e.g., Et₃N, 2-3 eq), and the terminal alkyne (1.1-1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature as required. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Catalyst Performance in Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.
| Catalyst System (Precursor + Ligand) | Substrate | Alkene | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ + PPh₃ | 3-bromoquinoline | Styrene | Et₃N | DMF | 100 | High | [2] |
| Pd₂(dba)₃ + P(o-tolyl)₃ | 3-bromoquinoline | n-Butyl acrylate | K₂CO₃ | NMP | 120 | High | [2] |
| Pd(OAc)₂ (ligand-free) | 4-bromoanisole | Styrene | NaOAc | NMP/H₂O | 130 | 95 | [8] |
Observations:
A variety of palladium catalysts can be employed for the Heck reaction. Simple systems like Pd(OAc)₂ with triphenylphosphine are often effective.[2] For less reactive substrates, more electron-rich and bulky phosphine ligands such as P(o-tolyl)₃ may be beneficial.[2] In some cases, "ligand-free" conditions using a palladium salt in a high-boiling polar aprotic solvent like NMP can also provide excellent results.[8]
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if required, 1-5 mol%).
-
Reagent Addition: Add the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq), the alkene (1.1-2.0 eq), and the degassed solvent (e.g., DMF or NMP).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-140 °C). Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography.
Visualizing Experimental Design
To aid in the conceptualization of these reactions, the following diagrams illustrate a general experimental workflow and the logical considerations for catalyst selection.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Logical considerations for catalyst system selection.
References
- 1. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijnc.ir [ijnc.ir]
- 8. Heck Reaction [organic-chemistry.org]
Benchmarking the synthesis of isoquinoline derivatives using different starting materials
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active alkaloids and synthetic pharmaceuticals.[1] The efficient construction of this privileged heterocyclic system is, therefore, a topic of continuous interest in drug discovery and development. This guide provides an objective comparison of three classical and widely adopted methods for synthesizing isoquinoline derivatives: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. We present a comparative analysis of their performance based on key metrics such as reaction yield and conditions, supported by detailed experimental protocols for the synthesis of a representative substituted isoquinoline.
Comparative Analysis of Synthetic Routes
The selection of a synthetic strategy for a target isoquinoline derivative is often dictated by the availability of starting materials, the desired substitution pattern, and the required reaction conditions. The following table summarizes the key features of the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, offering a side-by-side comparison to aid in methodological selection. The data presented is a representative compilation for the synthesis of a common structural motif, 6,7-dimethoxy-1-methylisoquinoline and its precursors, based on findings from various studies.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction |
| Starting Materials | β-Phenylethylamide | β-Phenylethylamine and an aldehyde or ketone | Benzaldehyde and an aminoacetaldehyde acetal |
| Key Reagents | Dehydrating agent (e.g., POCl₃, P₂O₅)[2] | Protic or Lewis acid catalyst (e.g., HCl, TFA) | Strong acid (e.g., H₂SO₄, PPA) |
| Intermediate Product | 3,4-Dihydroisoquinoline[2] | 1,2,3,4-Tetrahydroisoquinoline[3] | Isoquinoline (after aromatization)[1] |
| Reaction Conditions | Generally harsh, refluxing acidic conditions[2] | Can range from mild (near physiological pH for activated aryls) to harsh | Harsh, strongly acidic conditions and often elevated temperatures |
| Representative Yield | ~80% for 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline[4] | Up to 87% for certain 1,2,3,4-tetrahydroisoquinolines[5] | ~80% for 6,7-dimethoxy-1,2-dihydroisoquinoline derivative[6] |
| Reaction Time | Typically several hours[4] | Can vary from hours to days depending on substrate and conditions[7] | Several hours[6] |
| Key Advantages | Good for 1-substituted dihydroisoquinolines. | Can be highly stereoselective; forms C1-Cα bond. | Direct route to the aromatic isoquinoline core. |
| Key Limitations | Requires a subsequent oxidation step for aromatization; harsh conditions. | Does not directly yield the aromatic isoquinoline; requires oxidation. | Can have variable yields depending on substituents; harsh acidic conditions.[8] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a representative 6,7-dimethoxy-1-methylisoquinoline derivative or its direct precursor via each of the three classical methods.
Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol is adapted from a standard procedure for the synthesis of 1-substituted-3,4-dihydroisoquinolines.
Materials:
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Sodium carbonate solution
-
Dichloromethane
Procedure:
-
To a solution of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (1.2 equivalents) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium carbonate solution to a pH of 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
Pictet-Spengler Synthesis of (±)-Salsolidine (1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
This protocol is a standard procedure for the synthesis of tetrahydroisoquinolines from dopamine derivatives.
Materials:
-
Dopamine hydrochloride
-
Acetaldehyde
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Dissolve dopamine hydrochloride (1 equivalent) in methanol.
-
Add acetaldehyde (1.5 equivalents) to the solution.
-
Adjust the pH of the mixture to approximately 4-5 with hydrochloric acid.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (±)-salsolidine.
Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline
This protocol is adapted from a modified Pomeranz-Fritsch synthesis.[9]
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in toluene. Heat the mixture at reflux with a Dean-Stark trap to remove water.[9]
-
After the formation of the Schiff base is complete (monitored by TLC), cool the reaction mixture and remove the toluene under reduced pressure.
-
Cyclization: Carefully add the crude Schiff base to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6,7-dimethoxyisoquinoline.[9]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships between the starting materials and products for each synthetic route and a general experimental workflow.
Caption: Synthetic pathways to isoquinoline derivatives.
Caption: Generalized experimental workflow.
References
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. organicreactions.org [organicreactions.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-1-methoxyisoquinoline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-1-methoxyisoquinoline, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.
In case of a spill: Spills should be contained using an inert absorbent material such as sand, silica gel, or a universal binder. The collected material must then be placed in a suitable, sealed container for disposal as hazardous waste.
Waste Classification and Segregation
This compound is classified as a halogenated organic compound. As such, it must be segregated from other chemical waste streams. It is imperative not to mix this waste with non-halogenated organic solvents or aqueous waste. All waste containing this compound, including contaminated consumables like pipette tips and weighing boats, should be collected in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste."
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][2] Adherence to institutional, local, state, and federal regulations is mandatory.
Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Halogenated Organic Waste" and must list "this compound" as a component.[3][4]
-
Waste Collection: Carefully transfer the waste this compound and any contaminated materials into the designated waste container. To prevent overfilling and potential spills, it is recommended not to exceed 80% of the container's capacity.
-
Container Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[3][4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[1][2]
Disposal of Empty Containers:
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[3][4]
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[2][3][4]
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's guidelines.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol [3] |
| Appearance | Solid[2] |
| Melting Point | 53-55 °C[1] |
| Boiling Point | 315.6 °C at 760 mmHg[1] |
| Flash Point | 144.6 °C[1] |
Hazard Summary
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] |
| Skin irritation (Category 2) | H315: Causes skin irritation[3] |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
Currently, there are no established and widely accepted experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The recommended and regulated method of disposal is through controlled incineration by a licensed hazardous waste disposal company.
References
Navigating the Safe Handling of 4-Bromo-1-methoxyisoquinoline: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-Bromo-1-methoxyisoquinoline. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a halogenated isoquinoline derivative that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, a stringent PPE protocol is mandatory.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn to protect from splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a variety of chemicals. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Chemical-resistant lab coat | A lab coat, preferably one made of a material with low permeability to chemicals, should be worn and fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | All handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
Preparation and Engineering Controls
-
Fume Hood: Ensure a certified chemical fume hood is operational before commencing any work. The sash should be kept at the lowest possible height while allowing for comfortable and safe manipulation.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand), a sealed waste container, and appropriate PPE should be readily accessible.
Step-by-Step Handling Procedure
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Dissolution: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly clamped and secure. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.
-
Post-Handling: After handling is complete, decontaminate the work area with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, and finally the lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[2]
-
Spill: For a small spill within a fume hood, use an inert absorbent material to contain and collect the spilled substance. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Waste Segregation and Collection
-
Halogenated Organic Waste: All solid waste contaminated with this compound (e.g., weighing boats, pipette tips, gloves) and all solutions containing the compound should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][4]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant," "Harmful").
Disposal Procedure
-
Collection: Collect all waste in a compatible, sealed container. Do not overfill the container.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area while awaiting pickup.
-
Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifest and pickup scheduling. The primary method for the disposal of halogenated organic waste is through high-temperature incineration by a licensed hazardous waste disposal facility.[5]
Experimental Workflow and Disposal Diagram
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
